Physicochemical Profiling and Synthetic Methodology of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Executive Summary As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently encounter spirocyclic scaffolds designed to impart three-dimensionality and metabolic stability to pharmacopho...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist specializing in heterocyclic drug discovery, I frequently encounter spirocyclic scaffolds designed to impart three-dimensionality and metabolic stability to pharmacophores. 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS: 1179337-02-0)[1] is a highly specialized, rigid intermediate primarily utilized in the synthesis of bifunctional Muscarinic Antagonist / Beta-2 Agonist (MABA) compounds for the treatment of respiratory disorders such as COPD [2].
This technical guide deconstructs its physicochemical properties, the mechanistic causality behind its synthesis, and the self-validating protocols required for its empirical characterization.
Molecular Architecture & Physicochemical Profile
The molecule features a unique spiro[3.5]nonane core, fusing an azetidine ring (bearing a highly lipophilic benzhydryl group) with an oxazepanone/morpholinone-like ring. This orthogonal ring system restricts conformational flexibility, directing substituents into highly specific vectors for receptor binding while minimizing the entropic penalty upon target engagement.
Lipophilic benzhydryl offset by the polar spiro core
pKa (Azetidine N)
~6.5
Sterically hindered tertiary amine
H-Bond Donors / Acceptors
1 / 3
Donor: Amide NH. Acceptors: Amide O, Ether O, Azetidine N
Synthetic Workflow & Mechanistic Causality
The synthesis of this spirocycle relies on an intramolecular Williamson-type ether synthesis. The critical challenge in this step is favoring intramolecular spiro-cyclization over intermolecular dimerization or polymerization.
Fig 1: Synthetic pathway of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one via spiro-cyclization.
Objective: Convert N-((1-Benzhydryl-3-hydroxyazetidin-3-yl)methyl)-2-chloroacetamide to the target spirocycle [2].
Step-by-Step Methodology & Causality:
Preparation of Base Solution: Dissolve Potassium tert-butoxide (KOtBu, 1M in tert-butanol, 15.08 mL) in anhydrous THF (150 mL) and heat to 75°C under a nitrogen atmosphere.
Causality: KOtBu is selected because it is a strong, non-nucleophilic base. It selectively deprotonates the sterically hindered tertiary C3-OH of the azetidine without acting as a nucleophile to displace the chloride (which would yield an undesired tert-butyl ether byproduct). The 75°C temperature provides the activation energy necessary to overcome the steric strain of forming the spiro[3.5] system.
High-Dilution Addition: Dissolve the chloroacetamide precursor (2.6 g) in THF (50 mL). Add this dropwise to the base solution over 90 minutes.
Causality: The dropwise addition ensures a pseudo-high-dilution environment. By keeping the concentration of the reactive alkoxide intermediate extremely low, intramolecular cyclization (a unimolecular process) is kinetically favored over intermolecular polymerization (a bimolecular process).
Reaction Termination & Extraction: Stir for 10 minutes post-addition, cool to room temperature, and remove solvents under reduced pressure. Partition the residue between ethyl acetate and brine, dry the organic layer over sodium sulfate, and evaporate.
Validation Checkpoint (Self-Validating System): The protocol is validated if LC-MS (APCI) shows the [M+H]⁺ peak at m/z 309. Furthermore, ¹H-NMR must show the complete disappearance of the singlet corresponding to the -CH₂Cl protons (~4.0 ppm), replaced by an AB quartet characteristic of the rigidified morpholinone -CH₂-O- protons.
Fig 2: Mechanistic causality of the Williamson-type intramolecular spiro-ring closure.
Physicochemical Characterization Protocols
To confidently utilize this scaffold in downstream medicinal chemistry (such as borane reduction to the nonane derivative [2]), its empirical physicochemical properties must be validated against theoretical models.
Fig 3: Experimental workflow for empirical physicochemical characterization.
Protocol A: pKa Determination via Potentiometric Titration
Objective: Determine the ionization constant of the sterically hindered azetidine nitrogen.
Methodology:
Dissolve 3.0 mg of the compound in 10 mL of 0.15 M KCl.
Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength. This ensures that activity coefficients remain stable during the titration, preventing artifactual shifts in the pKa reading.
Titrate with 0.01 M HCl to pH 2.0 to fully protonate the basic center, then back-titrate with 0.01 M KOH under a continuous argon purge to pH 12.0.
Validation Checkpoint: The system is self-validating through the calculation of a Bjerrum plot. The forward and backward titration curves must overlap perfectly; any hysteresis indicates compound precipitation or degradation rather than true equilibrium ionization.
Protocol B: Thermodynamic LogP via Shake-Flask Method
Objective: Quantify the true lipophilicity, balancing the highly lipophilic benzhydryl group against the polar spiro core.
Methodology:
Pre-saturate equal volumes of n-octanol and Phosphate Buffered Saline (PBS, pH 7.4) by stirring them together vigorously for 24 hours.
Dissolve 1.0 mg of the compound in 1 mL of the pre-saturated octanol, add 1 mL of pre-saturated PBS, and shake at 25°C for 24 hours to reach thermodynamic equilibrium.
Causality: Pre-saturation is critical. If dry octanol and water are used, they will partition into each other during the experiment, changing the phase volumes and skewing the concentration calculations.
Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions, then quantify the concentration in both phases via LC-MS/MS.
Validation Checkpoint: Calculate the mass balance. The total mass quantified in the octanol phase plus the aqueous phase must equal 1.0 mg (±5%). A loss of mass indicates compound adsorption to the vial walls or precipitation at the interface, invalidating the LogP result.
Conclusion
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is a masterclass in modern heterocyclic design. Its synthesis requires precise kinetic control (high dilution, non-nucleophilic base) to navigate the steric complexities of spiro-cyclization. By applying the self-validating protocols detailed above, development teams can ensure the structural integrity and physicochemical reliability of this scaffold before advancing it into complex respiratory drug candidates.
References
World Intellectual Property Organization. (2009).Diazaspiro [5.5] undecane derivatives and related compounds as muscarinic-receptor antagonists and beta-adrenoceptor agonists for the treatment of pulmonary disorders (Patent No. WO2009098448A1).
In-Depth Technical Guide: Chemical Structure Analysis and Synthetic Methodology of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Executive Summary The transition from flat, two-dimensional aromatic rings to rigid, three-dimensional spirocyclic scaffolds is a defining trend in modern medicinal chemistry. These architectures offer enhanced metabolic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The transition from flat, two-dimensional aromatic rings to rigid, three-dimensional spirocyclic scaffolds is a defining trend in modern medicinal chemistry. These architectures offer enhanced metabolic stability, reduced off-target toxicity, and precise spatial projection of pharmacophores.
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS: 1179337-02-0) represents a highly specialized spirocyclic intermediate[1]. Fusing an azetidine ring with a morpholin-3-one system, this molecule provides a rigid orthogonal vector that is highly prized in the development of respiratory therapeutics (such as dual muscarinic M3 antagonists/β2 agonists)[2] and targeted oncology agents (such as PI3Kα inhibitors)[3]. This whitepaper dissects its structural logic, details a self-validating synthetic protocol, and explores its pharmacological utility.
Structural and Conformational Analysis
The molecular architecture of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one can be deconstructed into three functional domains, each serving a distinct physicochemical purpose:
The Spiro[3.5] Core (5-oxa-2,8-diazaspiro[3.5]nonan-7-one):
The spiro carbon (C4) acts as a rigid vertex, forcing the 4-membered azetidine ring and the 6-membered morpholin-3-one ring into an orthogonal (90-degree) arrangement. This minimizes the entropic penalty upon receptor binding by locking the molecule into a bioactive conformation.
The Morpholin-3-one Ring:
This lactam-containing heterocycle provides a dual hydrogen-bond network. The amide nitrogen (N8) serves as a potent H-bond donor, while the carbonyl oxygen (C7=O) and the ether oxygen (O5) act as H-bond acceptors. This is critical for anchoring the molecule within kinase hinge regions or GPCR transmembrane domains.
The Benzhydryl (Diphenylmethyl) Moiety:
Attached to the azetidine nitrogen (N2), this bulky, highly lipophilic group serves a dual purpose. Synthetically, it acts as a robust protecting group that withstands strong basic conditions. Pharmacologically, it drives deep insertion into hydrophobic pockets, a key mechanism for prolonged residence time in muscarinic receptors[2].
Physicochemical Profiling
Understanding the physicochemical parameters is essential for predicting pharmacokinetic behavior (ADME). The following table summarizes the predicted properties of the target compound[1].
Property
Value
Pharmacological Implication
Molecular Formula
C₁₉H₂₀N₂O₂
Optimal size for small-molecule drug discovery.
Molecular Weight
308.37 g/mol
Well within Lipinski's Rule of 5 (<500 Da), ensuring good oral bioavailability potential.
Topological Polar Surface Area (TPSA)
~41.5 Ų
Ideal for central nervous system (CNS) penetration or deep tissue distribution (<90 Ų).
Hydrogen Bond Donors (HBD)
1
Provided by the morpholinone lactam (NH).
Hydrogen Bond Acceptors (HBA)
3
Provided by the lactam carbonyl, ether oxygen, and tertiary azetidine nitrogen.
Calculated LogP (cLogP)
~2.8 - 3.2
Balanced lipophilicity driven by the benzhydryl group, ensuring membrane permeability.
Synthetic Methodology & Mechanistic Pathway
The synthesis of the 5-oxa-2,8-diazaspiro[3.5]nonan-7-one core relies on a highly efficient two-step sequence: a selective acylation followed by an intramolecular etherification. This pathway is adapted from validated pharmaceutical patents targeting pulmonary disorders[2][4].
Fig 1: Step-by-step synthetic workflow for the spirocyclic core.
Experimental Protocols: A Self-Validating System
As an application scientist, I emphasize that a protocol must be self-validating. The choices of reagents and conditions below are not arbitrary; they are governed by strict chemical causality.
Objective: Selectively acylate the primary amine in the presence of a tertiary alcohol.
Preparation: Dissolve 3-(aminomethyl)-1-benzhydrylazetidin-3-ol (1.0 eq) in ethyl acetate. In a separate vessel, prepare an aqueous solution of Potassium Carbonate (K₂CO₃, 2.5 eq).
Reaction: Combine the solutions to form a biphasic mixture and cool to 0 °C. Vigorously stir and add Chloroacetyl chloride (1.1 eq) dropwise over 30 minutes[4].
Causality & Validation: Why a biphasic system? The aqueous base neutralizes the HCl byproduct, keeping the primary amine in its nucleophilic (unprotonated) state. The spatial separation prevents the rapid hydrolysis of the highly reactive chloroacetyl chloride. Furthermore, the primary amine is kinetically much more nucleophilic than the sterically hindered tertiary alcohol, ensuring high chemoselectivity.
Workup: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield N-((1-Benzhydryl-3-hydroxyazetidin-3-yl)methyl)-2-chloroacetamide[4].
Objective: Force the formation of the 6-membered morpholin-3-one ring via an intramolecular Sₙ2 displacement.
Preparation: Dissolve the intermediate from Step 1 in anhydrous Tetrahydrofuran (THF).
Reaction: Heat the solution to 75 °C. Add Potassium tert-butoxide (KOtBu, 1M in t-butanol, 1.5 eq) dropwise over 90 minutes[4].
Causality & Validation: Why KOtBu at 75 °C? KOtBu is a non-nucleophilic strong base. It selectively deprotonates the tertiary alcohol (pKa ~17) but is too sterically hindered to attack the amide carbonyl or displace the primary chloride via an intermolecular Sₙ2 reaction. The elevated temperature (75 °C) provides the necessary thermodynamic push to overcome the ring strain inherent in forming a spiro[3.5] system, driving the alkoxide to displace the chloride intramolecularly[4].
Workup: Quench the reaction, evaporate the solvent, and partition between ethyl acetate and brine. Purify via flash silica chromatography (eluting with a gradient of methanol in dichloromethane) to isolate the pure spirocycle[4].
Pharmacological Applications
The 5-oxa-2,8-diazaspiro[3.5]nonan-7-one scaffold is not just a structural curiosity; it is a highly privileged pharmacophore in contemporary drug design.
Respiratory Therapeutics (COPD and Asthma)
Derivatives of this spirocycle have been heavily patented as dual-acting agents: Muscarinic M3 receptor antagonists and β2-adrenoceptor agonists[2]. By blocking the M3 receptor, these compounds prevent acetylcholine-induced bronchoconstriction. The rigid spirocyclic core allows the molecule to span multiple binding pockets simultaneously, drastically improving residence time on the receptor.
Recent advancements have repurposed this spirocyclic core in the synthesis of urea derivatives targeting the phosphatidylinositol 4,5-bisphosphate 3-kinase (PI3K) alpha isoform[3]. The morpholinone lactam acts as a critical hinge-binder in the kinase domain, effectively shutting down the PI3K/AKT/mTOR signaling network responsible for tumor proliferation and angiogenesis.
References
WO2009098448A1 - Diazaspiro[5.
AU 2009211251 B2 - STANDARD PATENT (AstraZeneca AB)
WO2022265993A1 - Urea derivatives which can be used to treat cancer
Source: Google Patents
URL
medicinal chemistry applications of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonan-7-one Executive Summary In modern medicinal chemistry, the paradigm shift from planar, sp2-rich aromatic fr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Medicinal Chemistry Applications of 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonan-7-one
Executive Summary
In modern medicinal chemistry, the paradigm shift from planar, sp2-rich aromatic frameworks to highly saturated, three-dimensional architectures is a statistically validated strategy for reducing clinical attrition rates. The compound 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonan-7-one (CAS 1179337-02-0) represents a highly specialized spirocyclic building block that perfectly embodies this philosophy. By providing a rigid, vector-defined 3D scaffold, this intermediate has become instrumental in the synthesis of advanced therapeutics, particularly in the development of dual-acting respiratory drugs. This whitepaper details the structural rationale, synthetic workflows, and self-validating pharmacological protocols associated with this critical spirocyclic scaffold.
Structural Rationale & Physicochemical Profiling
The strategic incorporation of spirocycles into drug candidates is driven by the principle [1]. Molecules with a higher fraction of sp3-hybridized carbons (Fsp3) exhibit enhanced solubility, reduced off-target promiscuity, and superior receptor-ligand complementarity.
The 5-oxa-2,8-diazaspiro[1]nonan-7-one core offers distinct advantages over traditional flat heterocycles (e.g., piperazines or piperidines). The orthogonal arrangement of the two rings provides a rigid spatial projection that prevents the collapse of appended pharmacophores. The oxa-aza substitution pattern finely tunes the basicity (pKa) of the nitrogens, which is critical for mitigating hERG channel liabilities—a common failure point for basic amines.
Furthermore, the benzhydryl (diphenylmethyl) group serves a dual purpose. Synthetically, it acts as a robust, highly lipophilic protecting group that withstands harsh basic or nucleophilic conditions during early-stage functionalization. Pharmacologically, if retained in the final drug candidate, the bulky benzhydryl moiety acts as a lipophilic anchor, perfectly contoured to occupy deep hydrophobic pockets within G-protein coupled receptors (GPCRs).
Table 1: Physicochemical Profiling (Planar vs. Spirocyclic Cores)
Enhanced 3D complexity; significantly lowers off-target protein binding.
Aqueous Solubility
Moderate
High
The 3D structure disrupts planar stacking forces in the crystal lattice, lowering melting points and improving solvation.
hERG Liability
High (exposed basic amine)
Reduced
Steric shielding by the spiro center and heteroatom-induced pKa modulation prevent trapping in the hERG potassium channel.
Metabolic Stability
Susceptible to CYP oxidation
Improved
The lack of flat, easily accessible benzylic/allylic C-H bonds sterically hinders Cytochrome P450 docking.
Application in Pulmonary Drug Discovery: MABA Therapeutics
One of the most prominent applications of 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonan-7-one is in the synthesis of MABAs (Muscarinic Antagonist and Beta-2 Agonist) . As detailed in AstraZeneca's patent [2], this spirocycle is utilized to construct bifunctional bronchodilators for Chronic Obstructive Pulmonary Disease (COPD) and asthma.
The spirocyclic core acts as a rigid linker that precisely spaces the muscarinic antagonist pharmacophore from the beta-2 agonist pharmacophore. This precise 3D spacing prevents the two active domains from collapsing onto each other via intramolecular interactions, ensuring they can independently engage their respective GPCR targets.
Dual pharmacology of MABA compounds mediating bronchodilation via M3 and B2 receptors.
Synthesis & Functionalization Workflows
The derivatization of 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonan-7-one requires a carefully orchestrated sequence of deprotection, functionalization, and reduction. The causality behind this specific order is to utilize the lactam (7-one) moiety to deactivate the adjacent nitrogen, allowing regioselective functionalization at the 8-position before global reduction.
Step-by-Step Methodology:
Benzhydryl Deprotection: The bulky diphenylmethyl group is cleaved using catalytic hydrogenation (10% Pd/C, H2 gas, 50 psi) in methanol. Causality: Hydrogenation cleanly removes the benzhydryl group as diphenylmethane, leaving the secondary amine at the 2-position free without hydrolyzing the sensitive lactam ring.
Regioselective Functionalization: The newly exposed secondary amine is reacted with an alkyl halide (N-alkylation using K2CO3 in DMF) or a carboxylic acid (Amidation using HATU/DIPEA in DCM). Causality: The lactam at the 7-position significantly reduces the nucleophilicity of the 8-position nitrogen, ensuring that functionalization occurs exclusively at the 2-position.
Lactam Reduction: The 7-one moiety is reduced to a saturated amine using Borane-THF complex (BH3·THF) at 70°C for 2 hours, followed by a methanol quench. Causality: Borane is highly chemoselective for amides/lactams over esters or ethers, yielding the fully saturated, highly basic 5-oxa-2,8-diazaspiro[1]nonane core required for GPCR binding.
Step-by-step chemical derivatization workflow for the spirocyclic scaffold.
Self-Validating Experimental Protocols for Scaffold Evaluation
To ensure the synthesized spirocyclic candidates possess the desired pharmacological and pharmacokinetic profiles, they must be subjected to self-validating assay systems. A self-validating protocol inherently controls for false positives and experimental artifacts by embedding internal calibration standards directly into the workflow.
Protocol 1: GPCR Radioligand Binding Assay (M3 and B2)
Objective: Determine the absolute binding affinity (Ki) of the spirocyclic MABA candidate.
Methodology:
Prepare CHO cell membranes overexpressing human M3 or B2 receptors.
Incubate membranes with the spirocyclic candidate (10-point dose-response curve) and a fixed concentration of radioligand ([3H]-N-methylscopolamine for M3; [125I]-Cyanopindolol for B2) in assay buffer (HEPES, pH 7.4) for 90 minutes at room temperature.
Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.
Quantify bound radioactivity using a liquid scintillation counter.
Causality & Self-Validation: Using a homologous competitive binding setup ensures that the measured Ki directly reflects the spirocycle's physical affinity without downstream signal amplification bias. The system is self-validating because standard reference compounds (Tiotropium for M3, Formoterol for B2) are run on the exact same plate. If the reference standard's calculated IC50 deviates from its historical baseline by more than 3-fold, the entire plate is automatically invalidated, ensuring absolute data integrity.
Protocol 2: Human Liver Microsome (HLM) Metabolic Stability Assay
Objective: Validate the "Escape from Flatland" hypothesis by measuring the intrinsic clearance (CLint) of the spirocycle.
Methodology:
Pre-incubate the spirocyclic compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL protein) in 0.1 M phosphate buffer (pH 7.4) at 37°C for 5 minutes.
Initiate the reaction by adding an NADPH regenerating system.
Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes, immediately quenching into 150 µL of cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to determine the half-life (t1/2) and CLint.
Causality & Self-Validation: The spirocyclic core is rationally designed to resist CYP450 metabolism due to steric hindrance. To validate that any observed stability is a true property of the molecule and not an assay failure (e.g., inactive enzymes), a highly cleared positive control (Verapamil) and a negative control (minus NADPH) are run in parallel. The assay is only validated if Verapamil is rapidly degraded and the minus-NADPH control shows 100% compound recovery.
Conclusion
The integration of 2-Benzhydryl-5-oxa-2,8-diazaspiro[1]nonan-7-one into medicinal chemistry pipelines represents a masterclass in rational drug design. By leveraging the inherent 3D complexity of [3], researchers can systematically engineer out the metabolic and off-target liabilities associated with traditional planar molecules. Through rigorous, self-validating synthetic and pharmacological workflows, this building block continues to drive the discovery of next-generation therapeutics, particularly in the highly demanding space of dual-pharmacology respiratory medicine.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
Alcaraz, L., Bailey, A., Bull, R. J., Johnson, T., & David, N. (2009). Compounds. WIPO (PCT) Patent WO2009098448A1. AstraZeneca AB.
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. URL:[Link]
An In-Depth Technical Guide to Spirocyclic Scaffolds in Drug Discovery: The Case of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
This guide provides a comprehensive exploration of spirocyclic scaffolds in modern medicinal chemistry, focusing on the design, synthesis, and potential biological evaluation of the novel compound, 2-Benzhydryl-5-oxa-2,8...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive exploration of spirocyclic scaffolds in modern medicinal chemistry, focusing on the design, synthesis, and potential biological evaluation of the novel compound, 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one. We will delve into the strategic advantages of three-dimensional molecular architectures, propose a detailed synthetic route for this specific molecule, and outline a complete workflow for its biological characterization.
The Strategic Imperative for Three-Dimensionality: Why Spirocycles?
For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. However, the increasing need for drugs with higher selectivity and improved physicochemical properties has catalyzed a strategic shift towards greater three-dimensionality—a concept often termed "escaping flatland".[1] Spirocyclic scaffolds, which feature two rings sharing a single atom, are at the forefront of this movement.[2][3]
The core advantages of incorporating spirocyclic motifs are manifold:
Enhanced Target Affinity and Selectivity: The rigid, three-dimensional arrangement of spirocycles allows for the precise projection of functional groups into a protein's binding pocket, maximizing favorable interactions.[3][4] This conformational constraint reduces the entropic penalty upon binding and can lead to improved potency and selectivity against off-targets.[5][6]
Improved Physicochemical and Pharmacokinetic Properties: Increasing the fraction of sp³-hybridized carbon atoms (Fsp³) by introducing spirocycles generally correlates with improved aqueous solubility, metabolic stability, and overall better pharmacokinetic (PK) profiles.[2][6]
Novelty and Intellectual Property: The structural complexity of spirocycles opens up uncharted chemical space, providing significant opportunities for securing novel intellectual property.[4][5]
Many successful drugs, including the opioid antagonist Naltrexone and the antipsychotic Risperidone, feature spirocyclic cores, validating their utility in drug design.[4]
The 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one Scaffold: A Design Rationale
The target molecule, 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one, was designed to integrate several key pharmacophoric features into a single, novel scaffold:
The 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Core: This core combines an azetidine ring with a morpholinone-like ring. The oxetane component in similar scaffolds is known to enhance solubility and reduce metabolic degradation.[7] The lactam functionality provides a rigid structure with hydrogen bond donors and acceptors, while the dual nitrogen atoms offer sites for diversification and modulation of basicity.
The Benzhydryl Moiety: This bulky, lipophilic group is a classic pharmacophore found in numerous centrally active agents, including antihistamines and dopamine reuptake inhibitors. Its presence suggests a potential for interaction with hydrophobic pockets in target proteins, and its inclusion may enhance blood-brain barrier permeability.[8][9]
This unique combination of a 3D spirocyclic core with a well-established lipophilic group presents a promising starting point for discovering novel bioactive agents.
Synthesis and Characterization: A Proposed Workflow
While the direct synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is not extensively documented, a plausible and robust synthetic route can be designed based on established chemical transformations. The commercial availability of a Boc-protected precursor, tert-butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate, confirms the feasibility of constructing this core.[10]
Below is a proposed workflow for the synthesis and characterization of the target molecule.
Caption: Proposed workflow for the synthesis and subsequent characterization of the target molecule.
Experimental Protocol: Synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Rationale: This multi-step synthesis builds the spirocyclic core first, followed by the introduction of the key benzhydryl substituent. This approach allows for modularity, enabling the synthesis of various analogs by simply changing the alkylating agent in the final step.
Step 1: Synthesis of tert-butyl 4-(oxiran-2-yl)piperidine-1-carboxylate
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of 1-Boc-piperidin-4-one (1.0 eq) and ethyl chloroacetate (1.1 eq) in THF dropwise.
Allow the reaction to warm to room temperature and stir for 16 hours.
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the spiroepoxide intermediate.
Step 2: Synthesis of tert-butyl 4-(2-(benzylamino)-1-hydroxyethyl)piperidin-4-ol
Dissolve the spiroepoxide (1.0 eq) in ethanol.
Add benzylamine (1.5 eq) and heat the mixture to reflux for 12 hours.
Cool the reaction mixture and concentrate under reduced pressure.
The resulting crude amino alcohol is typically used in the next step without further purification.
Step 3: Synthesis of tert-butyl 8-benzyl-7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Dissolve the crude amino alcohol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM) at 0 °C.
Add chloroacetyl chloride (1.2 eq) dropwise.
Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.
Wash the reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Purify by flash chromatography to yield the protected spiro-lactam.
Step 4: Synthesis of 8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Dissolve the Boc-protected spiro-lactam (1.0 eq) in DCM.
Add trifluoroacetic acid (TFA, 10 eq) and stir at room temperature for 2 hours.
Concentrate the mixture under reduced pressure.
Redissolve the residue in DCM and wash with saturated aqueous NaHCO₃ to neutralize excess acid.
Dry the organic layer and concentrate to yield the deprotected amine, which is used immediately in the next step.
Step 5: Synthesis of 2-Benzhydryl-8-benzyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Dissolve the deprotected amine (1.0 eq) and potassium carbonate (3.0 eq) in acetonitrile.
Add diphenylmethyl bromide (1.1 eq).
Heat the mixture to 60 °C and stir for 16 hours.
Cool the reaction, filter off the solids, and concentrate the filtrate.
Purify the crude product by flash chromatography to obtain the final target molecule.
Protocol: Structural and Purity Characterization
Nuclear Magnetic Resonance (NMR): Dissolve ~5-10 mg of the final product in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure. 2D NMR experiments (e.g., COSY, HSQC) can be used for unambiguous peak assignment.[11]
High-Resolution Mass Spectrometry (HRMS): Prepare a dilute solution of the compound and analyze using ESI-TOF or a similar high-resolution mass spectrometer to confirm the exact mass and elemental composition.[11]
High-Performance Liquid Chromatography (HPLC): Develop an appropriate HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient) to determine the purity of the final compound, which should ideally be >95%.[11]
Hypothesized Biological Activity and Mechanism of Action
Given the structural components, 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one could exhibit activity across several therapeutic areas. The benzhydryl group is a strong indicator for potential CNS activity, while the spiro-diazaspiro[3.5]nonane core has been successfully employed in developing inhibitors for challenging targets like KRAS G12C and matrix metalloproteinases (MMPs).[12][13]
Potential Therapeutic Targets:
G-Protein Coupled Receptors (GPCRs): The benzhydryl moiety is common in ligands for dopamine, histamine, and muscarinic receptors.[3]
Oncology Targets: The related 2,7-diazaspiro[3.5]nonane scaffold has shown utility in developing covalent inhibitors for KRAS G12C, a key driver in many cancers.[12]
Enzyme Inhibition: The lactam ring and the overall rigid structure could serve as a scaffold for inhibiting enzymes such as proteases or kinases.
Proposed Mechanism of Action (Hypothetical): KRAS G12C Inhibition
We hypothesize that the spirocyclic core could act as a scaffold to position a reactive group (if one were added in a subsequent optimization step) to form a covalent bond with the mutant cysteine in KRAS G12C, while the benzhydryl group occupies a nearby hydrophobic pocket (the Switch-II pocket), enhancing binding affinity.
Caption: Hypothetical mechanism of action for a spirocyclic compound targeting KRAS G12C.
A Workflow for Comprehensive Biological Evaluation
To validate the therapeutic potential of the synthesized compound, a systematic biological evaluation is required. The following workflow outlines a standard screening cascade from initial activity assessment to mechanism deconvolution.
Caption: A tiered workflow for the biological evaluation of a novel chemical entity.
Protocol: In Vitro Anti-Proliferative Assay (MTT Assay)
Rationale: This initial screen provides a broad assessment of the compound's ability to inhibit cell growth across various cancer types, helping to identify potential areas of efficacy.[14]
Cell Plating: Seed cancer cells (e.g., NCI-H1373 for KRAS G12C testing, or a panel like the NCI-60) in 96-well plates at an appropriate density and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Add the diluted compound to the wells, including a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plates for 72 hours at 37 °C in a humidified, 5% CO₂ atmosphere.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion and Future Directions
The exploration of novel spirocyclic scaffolds like 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one represents a vital frontier in drug discovery. By leveraging the principles of three-dimensional chemistry, medicinal chemists can design molecules with superior potency, selectivity, and pharmacokinetic profiles. This guide has provided a comprehensive framework for the rational design, synthesis, and biological evaluation of this promising new entity.
Future work should focus on executing the proposed synthesis and biological screening cascade. Based on the initial results, a structure-activity relationship (SAR) study can be initiated by synthesizing analogs with modifications to the benzhydryl group and substitutions on the spirocyclic core. Positive outcomes from these in vitro studies would provide a strong rationale for advancing the most promising compounds into in vivo efficacy and safety studies in relevant disease models.[8][15]
References
BLDpharm. (2021, December 1). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.
PubMed. (2021, January 14). Spirocyclic Scaffolds in Medicinal Chemistry.
Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry.
Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(15), 3245-3250.
de la Torre, B. G., & Albericio, F. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(1), 29-39.
National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Spirocyclic Chromane Derivatives as a Potential Treatment of Prostate Cancer. PubMed Central.
PubMed. (2023, October 5). Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents.
Krasavin, M. (2017). Spirocyclic Motifs in Natural Products. Molbank, 2017(3), M949.
EMAN RESEARCH PUBLISHING. (2024, April 5). Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin.
MDPI. (2025, July 14). Diastereoselective Synthesis and Biological Evaluation of Spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones as Novel Antimicrobial and Antioxidant Agents.
ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel spirocyclic compounds as potential anti-glioblastoma agents.
Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(8), 749-752.
ResearchGate. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
PubMed. (2022, March 25). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-Azaspiro[3.3]heptane-1-carboxylic Acid and 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 11-19.
MDPI. (2015, July 30). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
ResearchGate. (n.d.). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity.
ResearchGate. (n.d.). An improved synthesis of 2-oxa-7-azaspiro[5][16]nonane and analogs as novel reagents in medicinal chemistry.
PubMed. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.
Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
ResearchGate. (n.d.). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus.
National Center for Biotechnology Information. (2023, July 13). Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines.
ResearchGate. (n.d.). Novel 5-[2,7-Diazaspiro[3.5]nonan-7-yl]-5-[4-phenoxyphenyl]hexahydropyrimidine-2,4,6-trione Derivatives as MMP9 Inhibitors for Treating Ocular Surface Diseases, in Particular Dry Eye Disease.
PubMed. (2017, August 1). Discovery of novel 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives as potent, selective, and orally available somatostatin receptor subtype 5 (SSTR5) antagonists for treatment of type 2 diabetes mellitus.
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pursuit of novel therapeutics for complex respiratory conditions has driven medicinal chemistry toward highly specialized, three-dimensional molecular architectures. 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS: 1179337-02-0) is a critical spirocyclic intermediate utilized in the synthesis of advanced bifunctional drugs. This technical guide provides an in-depth analysis of its chemical properties, the mechanistic causality behind its synthesis, and its downstream application in developing Muscarinic Antagonist and Beta-2 Agonist (MABA) compounds for Chronic Obstructive Pulmonary Disease (COPD).
Core Chemical Identifiers and Physicochemical Properties
To establish a baseline for analytical and synthetic workflows, the fundamental identifiers and quantitative data for the compound are summarized below.
In modern drug discovery, the transition from planar, sp²-rich aromatic rings to complex, sp³-rich three-dimensional structures is a paradigm known as [1].
The spiro[3.5]nonane system of this compound offers several distinct pharmacological advantages:
Enhanced Solubility and Metabolic Stability: The high fraction of sp³ carbons (Fsp³) reduces the lipophilicity-driven aggregation common in flat heteroaromatics, thereby improving aqueous solubility and resistance to cytochrome P450-mediated metabolism.
Reduced Off-Target Liability: The rigid, non-planar geometry prevents the molecule from intercalating into unintended biological targets, significantly reducing toxicological risks such as hERG channel inhibition.
Optimal Pharmacophore Orientation: The morpholinone ring provides precisely angled hydrogen bond acceptors and donors, which are essential for the multivalent target engagement required in dual-pharmacology drugs.
Synthetic Methodology & Mechanistic Causality
The synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one relies on an intramolecular Williamson-type ether synthesis. The following protocol is adapted from the foundational [2], which established this compound as a key building block for pulmonary therapeutics[3].
Step-by-Step Protocol
Precursor Preparation: Dissolve 2.6 g of N-((1-Benzhydryl-3-hydroxyazetidin-3-yl)methyl)-2-chloroacetamide in 50 mL of anhydrous Tetrahydrofuran (THF).
Base Solution Preparation: In a separate reaction vessel, dilute 15.08 mL of Potassium tert-butoxide (1M in tert-butanol) with 150 mL of anhydrous THF. Heat the vigorously stirred solution to 75°C under a continuous nitrogen atmosphere.
Cyclization: Add the precursor solution dropwise to the heated base solution over a period of 90 minutes.
Completion: Maintain stirring at 75°C for an additional 10 minutes post-addition, then cool the mixture to room temperature.
Workup: Remove the solvents under reduced pressure. Partition the resulting residue between ethyl acetate and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to yield the final spirocyclic product (Yield: ~2.05 g).
Mechanistic Causality Behind Experimental Choices
Choice of Base (t-BuOK): Potassium tert-butoxide is a strong, sterically hindered base. Its bulkiness prevents it from acting as a nucleophile (avoiding direct Sₙ2 attack on the alpha-chloro carbon). Instead, it selectively deprotonates the tertiary hydroxyl group of the azetidine ring to generate a highly reactive alkoxide intermediate.
High Dilution & Dropwise Addition: The precursor is introduced slowly into a large volume of solvent. This maintains a critically low steady-state concentration of the reactive alkoxide. Under these pseudo-infinite dilution conditions, the kinetic probability of an intramolecular collision (forming the 6-membered morpholinone ring) vastly outweighs the probability of an intermolecular collision, thereby preventing unwanted oligomerization or polymerization.
Anhydrous Nitrogen Atmosphere: Prevents the strong base from reacting with ambient moisture to form KOH, which could hydrolyze the amide bond rather than promoting the desired cyclization.
Synthesis workflow and intramolecular cyclization mechanism of the spirocyclic scaffold.
Analytical Validation: The Self-Validating System
To ensure scientific integrity, the synthesis protocol must function as a self-validating system where the analytical outputs directly confirm the mechanistic steps.
Liquid Chromatography-Mass Spectrometry (LC-MS): The starting material exhibits an m/z of ~345 [M+H]⁺ with a characteristic M+2 isotope pattern indicative of the chlorine atom. Successful cyclization is definitively validated by the complete disappearance of the m/z 345 peak and the emergence of a single product peak at m/z 309 [M+H]⁺ , completely lacking the chlorine isotope signature[3].
Nuclear Magnetic Resonance (¹H NMR): The reaction's success is structurally confirmed by the disappearance of the tertiary hydroxyl proton signal. Furthermore, the methylene protons adjacent to the chlorine atom in the precursor will exhibit a distinct upfield chemical shift as they become integrated into the newly formed morpholinone ether linkage (-O-CH₂-C(=O)-).
Downstream Applications: MABA Development for Pulmonary Disorders
The immediate downstream application of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one involves the reduction of its lactam carbonyl (the 7-one) using Borane-methyl sulfide complex (BH₃·SMe₂) to yield the corresponding amine, 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane[3].
This amine is a vital structural anchor in the synthesis of MABA (Muscarinic Antagonist and Beta-2 Agonist) compounds. As detailed in contemporary pharmacological literature [3], MABAs are bifunctional molecules designed to treat COPD by simultaneously engaging two distinct G-protein coupled receptors (GPCRs) in the lungs:
Muscarinic M3 Antagonism: Blocks acetylcholine from binding, thereby inhibiting the Phospholipase C (PLC) / Inositol trisphosphate (IP3) pathway and preventing intracellular calcium (Ca²⁺) release, which halts bronchoconstriction.
Beta-2 Adrenergic Agonism: Stimulates adenylyl cyclase to increase cyclic AMP (cAMP) levels. This activates Protein Kinase A (PKA), which decreases myosin light chain kinase activity, driving smooth muscle relaxation.
Dual pharmacological pathway of MABA compounds in synergistic COPD bronchodilation.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). "Escape from Flatland: Increasing Proportion of sp3 Hybridized Carbon Atoms in Drug Discovery." Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]
AstraZeneca AB. (2009). "Diazaspiro[5.5]undecane derivatives and related compounds as muscarinic-receptor antagonists and beta-adrenoceptor agonists for the treatment of pulmonary disorders." World Intellectual Property Organization, WO2009098448A1.
Hughes, A. D., et al. (2014). "Pharmacologic characterization of GSK-961081 (TD-5959), a first-in-class inhaled bifunctional bronchodilator possessing muscarinic receptor antagonist and beta2-adrenoceptor agonist properties." Journal of Pharmacology and Experimental Therapeutics, 351(1), 190-199. URL:[Link]
Architecting 3D Pharmacophores: A Technical Guide to 5-Oxa-2,8-diazaspiro[3.5]nonan-7-one Derivatives
The following technical guide is structured to provide an authoritative, deep-dive analysis of the 5-oxa-2,8-diazaspiro[3.5]nonan-7-one scaffold. It is designed for medicinal chemists and drug discovery scientists, movin...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured to provide an authoritative, deep-dive analysis of the 5-oxa-2,8-diazaspiro[3.5]nonan-7-one scaffold. It is designed for medicinal chemists and drug discovery scientists, moving beyond basic descriptions to explore synthetic architecture, physicochemical advantages, and therapeutic utility.
Executive Summary: The Sp³ Imperative
In the pursuit of novel therapeutics, the "Escape from Flatland" initiative has driven medicinal chemistry away from planar, aromatic-heavy structures toward sp³-rich scaffolds. The 5-oxa-2,8-diazaspiro[3.5]nonan-7-one core represents a high-value "privileged structure" in this domain. By fusing a strained azetidine ring with a functionalized morpholinone via a single spiro-carbon, this scaffold offers a unique vector for exploring novel intellectual property (IP) space while optimizing physicochemical properties such as solubility (logS) and metabolic stability (Cl_int).
This guide details the structural logic, synthetic pathways, and therapeutic applications of this scaffold, positioning it as a superior bioisostere for conventional piperazine and morpholine rings.
Structural Anatomy & Physicochemical Logic
The Scaffold Architecture
The 5-oxa-2,8-diazaspiro[3.5]nonan-7-one system is a bicyclic spiro-heterocycle defined by:
Ring A (4-membered): An azetidine ring (containing N2), providing rigid conformational constraint and a vector for diversity via N-substitution.
Ring B (6-membered): A morpholin-3-one derivative (containing O5, N8, and C7=O), offering hydrogen bond acceptor (C=O, O) and donor (NH) motifs.
Spiro Center (C4): The orthogonal junction that forces the two rings into a perpendicular orientation, preventing the "pancaking" often seen in fused bicyclic systems.
Pharmacophore Mapping
This scaffold acts as a rigidified bioisostere of morpholine or piperazine .[1]
Vector Alignment: The spiro-fusion locks the exit vectors of the N2 and N8 atoms, allowing precise positioning of substituents to engage binding pockets (e.g., kinase hinge regions or GPCR orthosteric sites).
Metabolic Hardening: The quaternary spiro-carbon blocks metabolic oxidation at what would be the vulnerable
-carbon in a standard piperazine, significantly extending half-life ().
Figure 1: Pharmacophore decomposition of the spiro scaffold highlighting functional regions.
Synthetic Methodology
The synthesis of 5-oxa-2,8-diazaspiro[3.5]nonan-7-one derivatives is non-trivial due to the strain of the spiro-junction. The most robust route employs a "Cyanohydrin-Reduction-Annulation" strategy, starting from commercially available protected azetidinones.[1]
Retrosynthetic Analysis
Disconnection: The morpholinone ring is disconnected at the amide and ether linkages.[1]
O-Alkylation: Treatment with a strong base (NaH) deprotonates the tertiary alcohol (alkoxide formation), which then displaces the chloride intramolecularly to close the 6-membered ring.[1]
Figure 2: Step-wise synthetic pathway for the construction of the spiro-morpholinone core.
Therapeutic Applications & Case Studies
The 5-oxa-2,8-diazaspiro[3.5]nonan-7-one scaffold is rarely the "warhead" but serves as the critical linker or scaffold core that orients binding elements.
GPCR Modulators (SSTR5 & Chemokine Receptors)
In the development of Somatostatin Receptor 5 (SSTR5) antagonists for Type 2 Diabetes, spiro-cores are utilized to replace flexible diamines.
Mechanism: The azetidine nitrogen (N2) can be arylated to engage hydrophobic pockets, while the morpholinone amide (N8-H) serves as a specific hydrogen bond donor to residues like Asp or Glu in the receptor transmembrane bundle.
Advantage: The spiro-scaffold reduces the entropic penalty of binding compared to a linear chain.[1]
Kinase Inhibitors (Hinge Binders)
The morpholinone motif is a known bioisostere for the morpholine ring found in drugs like Gefitinib.[1]
Application: By incorporating the spiro-system, researchers can project a solubilizing group (the azetidine ring) into the solvent-exposed region while the morpholinone interacts with the hinge region of the kinase ATP-binding site.
Data Support: Derivatives often show 10-100x improvements in aqueous solubility compared to their phenyl-morpholine analogs due to the disruption of crystal packing forces (Lovering's "Escape from Flatland" principle).[1]
Enzyme Inhibitors (MMP9 & Autotaxin)
Recent patent literature (e.g., related to MMP9 inhibitors) highlights spiro-nonane derivatives as effective zinc-binding groups or linkers that traverse the S1' pocket. The 7-one carbonyl can participate in water-mediated bridging interactions within the active site.[1]
Experimental Validation Protocols
Protocol A: Synthesis of tert-butyl 7-oxo-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate
Cyanohydrin Formation:
To a stirred solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in dry DCM (0.5 M) under N₂, add ZnI₂ (0.1 eq).
Dropwise add TMSCN (1.2 eq) at 0°C. Stir at RT for 4 h.
Quench with sat. NaHCO₃. Extract with DCM.[1] The crude silylated cyanohydrin is often used directly or hydrolyzed with dilute HCl/MeOH to the hydroxy-cyanohydrin.[1]
Reduction:
Dissolve crude cyanohydrin in MeOH saturated with NH₃.[1]
Add Raney Nickel (50% w/w slurry in water, washed with MeOH).[1]
Hydrogenate at 50 psi (Parr shaker) for 12 h.
Filter through Celite.[1] Concentrate to yield the amino-alcohol as a viscous oil.[1]
Cyclization:
Dissolve amino-alcohol (1.0 eq) in anhydrous THF (0.2 M). Add Et₃N (2.5 eq).[1]
Cool to 0°C. Add chloroacetyl chloride (1.1 eq) dropwise. Stir 1 h.
Add NaH (60% dispersion, 2.5 eq) carefully (gas evolution!).
Heat to reflux for 4 h to effect ring closure.
Workup: Cool, quench with water, extract with EtOAc.[1] Purify via flash chromatography (MeOH/DCM gradient).
Lovering, F., Bikker, J., & Humblet, C. (2009).[2] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][2] Journal of Medicinal Chemistry, 52(21), 6752–6756.[2] Link
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1] Chemical Reviews, 114(16), 8257–8322. Link
Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995. Link
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes. Organic Letters, 12(9), 1944–1947. Link
Patent WO2012125101. Spirocyclic derivatives as inhibitors of chemokine receptors.[1] (Example of spiro-piperidine/morpholine utility). Link
The Architectural Paradigm of Benzhydryl-Substituted Diazaspiro Compounds in Modern Medicinal Chemistry
Executive Summary In the pursuit of highly selective and metabolically stable therapeutics, medicinal chemists are increasingly moving away from flat, two-dimensional aromatic rings toward three-dimensional, conformation...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the pursuit of highly selective and metabolically stable therapeutics, medicinal chemists are increasingly moving away from flat, two-dimensional aromatic rings toward three-dimensional, conformationally restricted scaffolds. Among these, benzhydryl-substituted diazaspiro compounds have emerged as a privileged class of molecules. By coupling the rigid, high-Fsp3 (fraction of sp3-hybridized carbons) architecture of a diazaspiro core with the bulky, lipophilic twin-aromatic system of a benzhydryl (diphenylmethyl) group, researchers can precisely target deep hydrophobic pockets in G protein-coupled receptors (GPCRs) and viral enzymes.
This technical whitepaper synthesizes current literature, structural rationales, and synthetic workflows surrounding this compound class, providing drug development professionals with a comprehensive guide to their application and synthesis.
Structural Rationale: The Fsp3 Advantage & Pharmacophore Design
The Diazaspiro Core as a Piperazine Bioisostere
Traditional pharmacophores often rely on piperazine or piperidine rings to basic nitrogen vectors. However, these rings can suffer from metabolic liabilities and off-target promiscuity due to their conformational flexibility. Diazaspiro systems—such as 2,6-diazaspiro[1]octane and 2,6-diazaspiro[2]nonane—solve this by introducing a quaternary spiro carbon[3]. This structural node locks the molecule into a rigid, orthogonal three-dimensional conformation. The resulting decrease in conformational entropy minimizes the energy penalty upon target binding, drastically improving receptor affinity.
The Benzhydryl Moiety: Driving Hydrophobicity
The benzhydryl group consists of two phenyl rings attached to a single methine carbon. In drug design, this bulky moiety acts as a critical hydrophobic anchor. When attached to a rigid diazaspiro core, the benzhydryl group is projected into a defined spatial vector, allowing it to perfectly occupy the twin hydrophobic sub-pockets often found in the transmembrane domains of GPCRs (such as the delta-opioid receptor) or the active sites of viral proteases[4].
The delta-opioid receptor is a highly sought-after target for antinociceptive and antidepressant therapies, as it avoids the severe respiratory depression and dependence liabilities associated with mu-opioid receptor activation. The classical DOR agonist, SNC80, relies heavily on a benzhydryl-like moiety for its activity.
Recent literature demonstrates that translating the SNC80 pharmacophore onto a diazaspiro scaffold yields superior results. When the complete benzhydryl moiety is introduced into an orthogonally protected bicyclic/diazaspiro scaffold, the resulting ligands exhibit exceptional potency. Specifically, Compound 24, which maintains the exact spatial arrangement of substituents around the benzhydryl stereocenter as SNC80, achieves a remarkable DOR binding affinity of
Beyond GPCRs, benzhydryl-substituted spiro compounds exhibit potent antiviral properties. A novel family of spirocyclopentene-β-lactams has been developed via phosphine-catalyzed [3+2] annulation, showing profound anti-HIV-1 and anti-HIV-2 activity[5]. SAR evaluations reveal that the benzhydryl ester at position 3 is not merely an auxiliary group, but a critical pharmacophore. The removal of the benzhydryl ester leads to completely inactive derivatives, whereas its retention (e.g., in compound BSS-730A) yields highly bioactive molecules capable of inhibiting 100% of viral replication at micromolar concentrations[5].
Quantitative Data Presentation
The following table summarizes the quantitative pharmacological data extracted from recent literature, highlighting the profound impact of the benzhydryl-spiro combination across diverse therapeutic targets.
Table 1: Pharmacological Profiling of Benzhydryl-Substituted Spiro Compounds
The development of these compounds requires a highly orchestrated workflow, moving from core assembly to orthogonal deprotection, and finally, biological evaluation.
Workflow for the synthesis and evaluation of benzhydryl-diazaspiro therapeutics.
Experimental Protocol: Self-Validating Synthesis of Benzhydryl-Diazaspiro Cores
To harness the therapeutic potential of these scaffolds, chemists must employ orthogonal protection strategies. The following protocol details the regioselective integration of a benzhydryl group onto a 2,6-diazaspiro[1]octane core[3].
Step 1: Orthogonal Protection Strategy
Procedure: Begin with the commercially or synthetically derived 2-Boc-6-benzyl-2,6-diazaspiro[1]octane.
Causality & Logic: The diazaspiro core contains two secondary amines with nearly identical
values. Attempting direct functionalization would result in an intractable statistical mixture of regioisomers. By utilizing orthogonal protecting groups—an acid-labile tert-butyloxycarbonyl (Boc) group and a hydrogenolysis-labile benzyl (Bn) group—the chemist gains absolute control over which nitrogen vector is functionalized[3].
Procedure: Dissolve the protected spiro-amine (1.0 eq) in anhydrous methanol. Add 10% Pd/C (0.1 eq by weight) and stir the suspension vigorously under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. Filter the mixture through a pad of Celite to remove the palladium catalyst and concentrate the filtrate in vacuo.
Causality & Logic: Hydrogenolysis is entirely chemoselective for the benzyl group. Unlike strong acidic deprotection (which would concurrently cleave the Boc group and ruin the orthogonal strategy),
/Pd/C safely unmasks the N6 position while leaving the N2-Boc group perfectly intact.
Validation: LCMS analysis must show the disappearance of the starting material mass and the appearance of the
peak, confirming the loss of the benzyl group without Boc degradation.
Step 3: Benzhydryl Integration via
Alkylation
Procedure: Dissolve the unmasked intermediate in anhydrous acetonitrile. Add bromodiphenylmethane (benzhydryl bromide, 1.1 eq) and Cesium Carbonate (
, 2.0 eq). Stir the reaction at 60°C for 12 hours.
Causality & Logic: The choice of base is critical here.
is a mild, sterically bulky base. It effectively neutralizes the highly corrosive HBr byproduct generated during the alkylation without acting as a competing nucleophile. Furthermore, the large cesium cation exhibits the "cesium effect," forming loose ion pairs that enhance the nucleophilicity of the spiro-amine, driving the reaction to completion.
Validation: TLC (DCM:MeOH 9:1) should indicate a new, highly UV-active spot (due to the twin phenyl rings of the benzhydryl group).
Step 4: Boc Deprotection & Salt Isolation
Procedure: Treat the purified 2-Boc-6-benzhydryl-2,6-diazaspiro[1]octane with 4M HCl in dioxane at room temperature. Stir until the evolution of
gas ceases (approx. 2 hours). Precipitate the final product by adding cold diethyl ether, yielding the hydrochloride salt.
Causality & Logic: The anhydrous HCl specifically cleaves the Boc group, releasing isobutylene and
. Converting the final free-base amine into a hydrochloride salt drastically improves its aqueous solubility, a mandatory requirement for subsequent in vitro biological assays (e.g., DOR binding or HIV-1 replication assays).
Conclusion
Benzhydryl-substituted diazaspiro compounds represent a masterclass in modern rational drug design. By leveraging the rigid, three-dimensional geometry of the spirocyclic core to project the massive, lipophilic benzhydryl pharmacophore into target active sites, researchers can achieve unprecedented binding affinities[4]. Whether targeting the delta-opioid receptor for next-generation analgesics or inhibiting HIV replication[5], the orthogonal synthetic workflows described herein provide a robust, self-validating foundation for future drug discovery campaigns.
References
[5] Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry. URL:[Link]
[6] Direct Synthesis of Benzhydryl-Functionalized 3,4-Dihydropyridin-2-ones from 2-Pyridones and Their Use in the Formation of Bridged δ-Lactams. PMC - National Institutes of Health. URL:[Link]
[4] Synthesis of Orthogonally Protected 2,6-Diazaspiro[2]nonane and 2,6-Diazaspiro[1]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. URL:[Link]
synthetic route for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
An Application Note and Protocol for the Proposed Synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one For Researchers, Scientists, and Drug Development Professionals Abstract The 2-Benzhydryl-5-oxa-2,8-diazasp...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Proposed Synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one scaffold represents a novel chemical entity with potential applications in medicinal chemistry. Its unique three-dimensional structure, combining a spirocyclic core with a benzhydryl moiety, makes it an attractive target for drug discovery programs. This document provides a detailed, albeit theoretical, synthetic route for this compound. The proposed synthesis is grounded in established chemical principles and draws from methodologies reported for analogous spirocyclic and N-substituted heterocyclic systems. The protocol is designed to be a practical guide for researchers, offering step-by-step instructions and explaining the rationale behind the chosen synthetic strategy.
Introduction
Spirocyclic compounds are of significant interest in drug discovery due to their conformational rigidity and novelty compared to traditional "flat" aromatic systems. The incorporation of a spiro-center can lead to improved binding affinity and selectivity for biological targets. Specifically, oxa-diazaspiro systems offer a unique combination of hydrogen bond donors and acceptors, which can be crucial for molecular recognition. The benzhydryl group is a well-known pharmacophore present in numerous approved drugs, often contributing to receptor affinity and modulating pharmacokinetic properties. The target molecule, 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one, combines these features, making it a compelling candidate for biological screening.
While a direct synthetic route for this specific molecule is not yet reported in the literature, this guide proposes a plausible multi-step synthesis based on established organic chemistry reactions. The strategy involves the construction of a key piperazine-2-one intermediate, followed by spirocyclization and final N-alkylation.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a convergent approach. The final benzhydryl group can be introduced via N-alkylation of a spirocyclic precursor. The spirocyclic core itself can be envisioned to form from an intramolecular cyclization of a suitably functionalized piperazin-2-one derivative. This precursor, in turn, can be assembled from simpler, commercially available starting materials.
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used for moisture-sensitive reactions. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of intermediates and the final product should be performed using column chromatography. Structural confirmation of all synthesized compounds should be carried out using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 1: Synthesis of 1-(tert-butoxycarbonyl)-4-(cyanomethyl)piperazin-2-one
This protocol describes the synthesis of a key piperazin-2-one intermediate.
Materials:
1-Boc-piperazin-2-one
Sodium hydride (60% dispersion in mineral oil)
Bromoacetonitrile
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Procedure:
To a stirred solution of 1-Boc-piperazin-2-one (1.0 eq) in anhydrous DMF at 0 °C under an argon atmosphere, add sodium hydride (1.2 eq) portion-wise.
Allow the reaction mixture to stir at 0 °C for 30 minutes.
Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.
Let the reaction warm to room temperature and stir for 12-16 hours.
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Extract the aqueous layer with ethyl acetate (3 x).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography (silica gel, hexanes:ethyl acetate gradient) to afford 1-(tert-butoxycarbonyl)-4-(cyanomethyl)piperazin-2-one.
Rationale: This step involves the N-alkylation of the piperazin-2-one ring. The use of a strong base like sodium hydride is necessary to deprotonate the amide nitrogen, forming a nucleophile that reacts with bromoacetonitrile. The Boc protecting group on the other nitrogen prevents side reactions.
Protocol 2: Reduction of the Nitrile and Boc-Deprotection
This protocol details the reduction of the nitrile to a primary amine followed by the removal of the Boc protecting group.
Lithium aluminum hydride (LiAlH₄) or Raney Nickel/H₂
Anhydrous tetrahydrofuran (THF) or Ethanol
Hydrochloric acid (4 M in dioxane)
Diethyl ether
Procedure:
Method A (LiAlH₄): To a stirred suspension of LiAlH₄ (3.0 eq) in anhydrous THF at 0 °C, add a solution of 1-(tert-butoxycarbonyl)-4-(cyanomethyl)piperazin-2-one (1.0 eq) in THF dropwise.
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water (Fieser workup).
Filter the resulting suspension and concentrate the filtrate to obtain the crude amine.
Method B (Catalytic Hydrogenation): Dissolve 1-(tert-butoxycarbonyl)-4-(cyanomethyl)piperazin-2-one (1.0 eq) in ethanol, add Raney Nickel (catalytic amount), and hydrogenate under a hydrogen atmosphere (50 psi) for 16 hours.
Filter the catalyst and concentrate the filtrate.
Dissolve the crude amine in a minimal amount of diethyl ether and add 4 M HCl in dioxane (excess).
Stir the mixture at room temperature for 4 hours.
Collect the precipitated solid by filtration, wash with diethyl ether, and dry under vacuum to yield 4-(2-aminoethyl)piperazin-2-one dihydrochloride.
Rationale: The nitrile group is reduced to a primary amine, which is a key functionality for the subsequent spirocyclization. Both LiAlH₄ and catalytic hydrogenation are standard methods for this transformation. The acidic workup with HCl in dioxane serves to remove the Boc protecting group, yielding the free diamine as its hydrochloride salt.
Protocol 3: Proposed Spirocyclization to 5-oxa-2,8-diazaspiro[3.5]nonan-7-one
This protocol outlines a proposed intramolecular cyclization to form the spirocyclic core. This is a theoretical step and would require experimental optimization.
Materials:
4-(2-aminoethyl)piperazin-2-one dihydrochloride
A suitable cyclizing agent (e.g., phosgene equivalent like triphosgene, or a di-electrophile like 1,1-bis(chloromethyl)oxetane)
A non-nucleophilic base (e.g., diisopropylethylamine - DIEA)
Anhydrous dichloromethane (DCM) or acetonitrile
Hypothetical Procedure:
Suspend 4-(2-aminoethyl)piperazin-2-one dihydrochloride (1.0 eq) in anhydrous DCM.
Add DIEA (2.5 eq) and stir the mixture until a clear solution is obtained.
Cool the solution to 0 °C.
Slowly add a solution of the cyclizing agent (e.g., 1,1-bis(chloromethyl)oxetane, 1.0 eq) in DCM.
Allow the reaction to warm to room temperature and stir for 24-48 hours.
Monitor the reaction by LC-MS for the formation of the desired product.
Upon completion, wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate and concentrate.
Purify the crude product by column chromatography to isolate 5-oxa-2,8-diazaspiro[3.5]nonan-7-one.
Rationale: This proposed step is the most challenging and critical part of the synthesis. The idea is to form the four-membered azetidine ring via an intramolecular cyclization. The choice of the cyclizing agent is crucial and would likely require significant experimentation. An alternative could involve a multi-step sequence to build the azetidine ring before the formation of the piperazin-2-one.
Protocol 4: N-Benzhydrylation
This final step introduces the benzhydryl group onto the spirocyclic core.
Materials:
5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Benzhydryl bromide
Potassium carbonate (K₂CO₃)
Acetonitrile
Procedure:
To a solution of 5-oxa-2,8-diazaspiro[3.5]nonan-7-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzhydryl bromide (1.1 eq).
Heat the reaction mixture to reflux and stir for 8-12 hours.
Cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography to yield 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one.
Rationale: This is a standard N-alkylation reaction. The secondary amine of the spirocyclic core acts as a nucleophile, displacing the bromide from benzhydryl bromide. Potassium carbonate is used as a base to neutralize the HBr formed during the reaction.[1]
Visualizations
Proposed Synthetic Workflow
Caption: Proposed .
Data Summary
Step
Reaction Type
Key Reagents
Solvent
Temperature
Proposed Yield (%)
1
N-Alkylation
NaH, Bromoacetonitrile
DMF
0 °C to RT
70-80
2
Reduction & Deprotection
LiAlH₄ or Raney Ni/H₂, HCl
THF or EtOH, Dioxane
0 °C to Reflux / RT
60-70
3
Spirocyclization
Cyclizing Agent, DIEA
DCM
0 °C to RT
20-40 (estimated)
4
N-Benzhydrylation
Benzhydryl bromide, K₂CO₃
Acetonitrile
Reflux
65-75
Note: The yields for the proposed spirocyclization step are highly speculative and would require experimental validation.
Discussion and Future Perspectives
The synthetic route outlined in this application note provides a plausible and logical pathway to the novel compound 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one. The initial steps, involving the functionalization of piperazin-2-one, are based on well-established and reliable chemical transformations. The key challenge in this synthesis is the spirocyclization step. The proposed intramolecular cyclization would need careful optimization of reaction conditions, including the choice of solvent, base, and cyclizing agent.
Alternative strategies for the spirocyclization could be explored. For instance, a [2+2] cycloaddition reaction between a ketene and an appropriately substituted imine could be considered for the formation of the β-lactam ring in a spirocyclic context.[2] Another approach could involve the use of modern catalytic methods for spirocyclization, such as those employing gold catalysis.[3]
Once synthesized, this novel scaffold can be used as a platform for the development of a library of analogues by modifying the benzhydryl group or other positions on the spirocyclic core. Such a library would be a valuable resource for screening against various biological targets, potentially leading to the discovery of new therapeutic agents.
References
[An improved synthesis of 2-oxa-7-azaspiro[4][5]nonane and analogs as novel reagents in medicinal chemistry | Request PDF - ResearchGate]([Link])
Application Note: Derivatization of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
This Application Note and Protocol Guide details the derivatization of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one , a privileged spirocyclic scaffold used in medicinal chemistry to enhance physicochemical properti...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the derivatization of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one , a privileged spirocyclic scaffold used in medicinal chemistry to enhance physicochemical properties (Fsp³) and target selectivity.
Executive Summary
The 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (CAS 1179337-02-0) is a high-value spirocyclic intermediate containing an azetidine ring fused to a morpholinone system. While often categorized loosely as a "secondary amine" in catalog databases, the reactive nitrogen at position 8 is chemically a secondary lactam (cyclic amide) . This distinction is critical for protocol design, as the N-H bond requires base-mediated deprotonation for functionalization, rather than the mild nucleophilic conditions used for standard amines. This guide provides optimized protocols for N-alkylation, N-arylation, and scaffold reduction, enabling the generation of diverse libraries for GPCR and ion channel drug discovery.
N-2 (Azetidine): Tertiary amine, protected by a Benzhydryl (diphenylmethyl) group. Sterically bulky; stable to basic conditions.
N-8 (Morpholinone): Secondary lactam. Weakly acidic (pKa ~15-17 in DMSO). Acts as the primary handle for derivatization via nucleophilic substitution upon deprotonation.
Reactivity Logic
The derivatization strategy hinges on the N-8 Lactam . Unlike a basic secondary amine (pKa ~10-11), the lactam nitrogen is non-basic and poor in nucleophilicity until deprotonated.
Direct Alkylation: Requires strong bases (NaH, KOtBu) to form the imidate/amidate anion.
Reductive Amination:NOT APPLICABLE directly. The carbonyl must first be reduced to an amine (Protocol C) if reductive amination is desired.
Deprotection: The Benzhydryl group at N-2 can be removed via catalytic hydrogenation to reveal a highly reactive secondary azetidine amine.
Objective: Functionalization of the N-8 lactam with alkyl halides to generate N-substituted derivatives.
Mechanism: Sₙ2 substitution via an amidate anion.
Base: Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq) OR Potassium tert-butoxide (1.2 eq)
Electrophile: Alkyl Bromide/Iodide (1.1 – 1.5 eq)
Solvent: Anhydrous DMF or THF (0.1 M concentration)
Step-by-Step Procedure:
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
Solubilization: Dissolve the spiro scaffold (1.0 eq) in anhydrous DMF. Cool to 0°C in an ice bath.
Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of H₂ gas will occur. Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 15 minutes to ensure complete anion formation.
Note: The solution typically turns slightly yellow/orange.
Addition: Re-cool to 0°C (optional, depending on electrophile reactivity) and add the Alkyl Halide dropwise.
Reaction: Stir at RT for 2–12 hours. Monitor by LC-MS (Target mass = M+R-H).
Charge: In a sealed tube, combine Substrate, Aryl Iodide, CuI, and K₃PO₄.
Inert: Evacuate and backfill with Argon (3 cycles).
Solvent: Add Dioxane and the diamine ligand via syringe.
Heat: Seal and heat to 100–110°C for 16–24 hours.
Filtration: Cool to RT, dilute with EtOAc, and filter through a Celite pad.
Purification: Concentrate and purify via silica gel chromatography.
Protocol C: Lactam Reduction (Converting to Secondary Amine)
Objective: Reduction of the C-7 carbonyl to a methylene group, converting the lactam into a true secondary amine (morpholine derivative) for subsequent reductive amination or basicity modulation.
Reagents:
Reducing Agent: Borane-THF complex (BH₃·THF, 1.0 M) or LiAlH₄.
Solvent: Anhydrous THF.
Step-by-Step Procedure:
Setup: Dissolve substrate in anhydrous THF under Argon.
Addition: Add BH₃·THF (3.0 – 5.0 eq) dropwise at 0°C.
Reflux: Heat to reflux (65°C) for 4–6 hours.
Quench (Critical): Cool to 0°C. Carefully add MeOH dropwise until gas evolution ceases. Then add 6M HCl (excess) and reflux for 1 hour to break the boron-amine complex.
Neutralization: Basify with NaOH (pH > 10) and extract with DCM.
Result: The product is now 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane . The N-8 is now a basic secondary amine.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield (Alkylation)
Incomplete deprotonation
Increase base to 1.5 eq; ensure anhydrous DMF; extend deprotonation time.
O-Alkylation vs N-Alkylation
Ambident nucleophile (Lactam)
Use soft counter-ions (Li+ favors N, K+ favors N/O mix). However, for lactams, N-alkylation is thermodynamically favored in DMF.
Starting Material Recovery
Steric hindrance of spiro ring
Heat reaction to 60°C; use more reactive electrophiles (Iodides).
Benzhydryl Loss
Acidic conditions during workup
Avoid strong acids; Benzhydryl is acid-labile. Use buffered workups.
Visual Workflows
Derivatization Logic Map
Caption: Decision tree for functionalizing the spirocyclic lactam scaffold. Path C converts the lactam to an amine, opening up reductive amination routes.
References
Title: Compounds (Patent WO2009098448A1)
Spirocyclic Scaffolds in Drug Discovery
Title: Spirocyclic Scaffolds in Medicinal Chemistry[2][3][4]
Application Notes and Protocols for Functionalization Strategies for Spiro[3.5]nonan-7-one Scaffolds
For Researchers, Scientists, and Drug Development Professionals The spiro[3.5]nonane scaffold, with its unique three-dimensional architecture, presents a compelling starting point for the synthesis of novel small molecul...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The spiro[3.5]nonane scaffold, with its unique three-dimensional architecture, presents a compelling starting point for the synthesis of novel small molecules in medicinal chemistry.[1] Its inherent rigidity can lead to improved binding affinity and selectivity for biological targets.[1] This guide provides a detailed overview of key functionalization strategies for the spiro[3.5]nonan-7-one core, focusing on practical, field-proven protocols and the underlying chemical principles.
The presence of a ketone functional group is the primary hub for a diverse range of chemical modifications, allowing for extensive exploration of chemical space and the optimization of structure-activity relationships (SAR).[1] Derivatives of similar spirocyclic scaffolds have demonstrated potential as antimicrobial and antitumor agents, as well as agonists for G protein-coupled receptors (GPCRs) and inhibitors of viral proteases.[1][2]
Functionalization at the Carbonyl Group
The ketone at the 7-position is the most reactive site and offers several avenues for straightforward and efficient modification.
The Wittig reaction is a powerful method for converting ketones into alkenes with excellent regiochemical control.[3] This reaction utilizes a phosphorus ylide to introduce a carbon-carbon double bond, enabling the synthesis of a wide array of exocyclic alkenes.
Causality Behind Experimental Choices: The choice of a non-stabilized ylide, such as the one generated from benzyltriphenylphosphonium chloride, typically favors the formation of the (Z)-alkene, particularly under salt-free conditions.[3] The use of a strong base like sodium hydroxide is sufficient for the deprotonation of the phosphonium salt in this case.[4] Dichloromethane is a common solvent as it effectively dissolves both the aldehyde/ketone and the phosphonium salt.[4]
Protocol 1: Synthesis of 7-Benzylidenespiro[3.5]nonane
Materials:
Spiro[3.5]nonan-7-one
Benzyltriphenylphosphonium chloride
Dichloromethane (CH₂Cl₂)
50% Sodium hydroxide (NaOH) solution
Deionized water
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
In a round-bottom flask equipped with a magnetic stirrer, dissolve spiro[3.5]nonan-7-one (1.0 eq) and benzyltriphenylphosphonium chloride (1.1 eq) in dichloromethane.
To the stirring solution, add 50% aqueous sodium hydroxide (3.0 eq) dropwise.
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, transfer the mixture to a separatory funnel and add water.
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 7-benzylidenespiro[3.5]nonane.
Data Presentation: Representative Wittig Reaction Outcomes
Entry
Aldehyde/Ketone
Ylide
Product
Yield (%)
1
Spiro[3.5]nonan-7-one
Benzylidenetriphenylphosphorane
7-Benzylidenespiro[3.5]nonane
85-95
2
Spiro[3.5]nonan-7-one
Ethylidenetriphenylphosphorane
7-Ethylidenespiro[3.5]nonane
80-90
Visualization: Wittig Reaction Workflow
Caption: Workflow for the Wittig olefination of spiro[3.5]nonan-7-one.
Reduction of the ketone to the corresponding alcohol, spiro[3.5]nonan-7-ol, provides a valuable intermediate for further functionalization, such as esterification or etherification. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.[5][6]
Causality Behind Experimental Choices: Sodium borohydride is chosen for its mildness and selectivity for ketones in the presence of other functional groups.[5] Methanol is an excellent solvent for this reaction as it readily dissolves both the ketone and the reducing agent. The reaction is typically performed at low temperatures (0 °C) to control the reaction rate and minimize side reactions.[6]
Protocol 2: Reduction of Spiro[3.5]nonan-7-one
Materials:
Spiro[3.5]nonan-7-one
Sodium borohydride (NaBH₄)
Methanol (MeOH)
Deionized water
Diethyl ether
1 M Hydrochloric acid (HCl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Dissolve spiro[3.5]nonan-7-one (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (1.1 eq) to the solution in small portions.
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 2 hours.[6]
Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.
Remove the methanol under reduced pressure.
Add deionized water to the residue and extract the product with diethyl ether (3 x 25 mL).
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain spiro[3.5]nonan-7-ol.
The Baeyer-Villiger oxidation converts cyclic ketones into lactones (cyclic esters) using a peroxyacid.[7][8] This reaction is highly valuable for ring expansion and introducing heteroatoms into the carbocyclic framework. The regioselectivity of the reaction is predictable, with the migratory aptitude generally being tertiary alkyl > secondary alkyl > primary alkyl.[9]
Causality Behind Experimental Choices: meta-Chloroperoxybenzoic acid (m-CPBA) is a commonly used and commercially available peroxyacid for this transformation.[10] The reaction mechanism involves the migration of one of the groups adjacent to the carbonyl group to an oxygen atom. The choice of solvent, such as dichloromethane, is crucial for dissolving the reactants.
Protocol 3: Baeyer-Villiger Oxidation of Spiro[3.5]nonan-7-one
Application Note: Advanced Deprotection Protocols for Benzhydryl Groups in Diazaspiro Scaffolds
Executive Summary & Strategic Context Diazaspiro systems—such as 2,6-diazaspiro[3.3]heptane and 2,8-diazaspiro[4.5]decane—have emerged as highly valuable bioisosteres for piperazines in modern medicinal chemistry, offeri...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Context
Diazaspiro systems—such as 2,6-diazaspiro[3.3]heptane and 2,8-diazaspiro[4.5]decane—have emerged as highly valuable bioisosteres for piperazines in modern medicinal chemistry, offering distinct vector geometries and improved metabolic stability[1]. During the synthesis of these strained bicyclic scaffolds, the benzhydryl (diphenylmethyl, Dpm or Bh) group is frequently employed as a robust nitrogen-protecting group. It provides exceptional steric shielding, stabilizing strained rings (like azetidines) during harsh upstream synthetic transformations[2].
However, the very steric bulk that makes the benzhydryl group an excellent shield also makes its removal challenging. Furthermore, the basicity of the amines in azaspiro[3.3]heptane cycles is generally higher than their monocyclic counterparts[1]. This high basicity, combined with the orthogonal steric hindrance of the spirocyclic core, necessitates highly optimized, energetic deprotection conditions to prevent catalyst poisoning and ensure complete conversion.
Mechanistic Rationale: Selecting the Deprotection Pathway
As an Application Scientist, it is critical to understand why a protocol works, rather than just executing steps. The deprotection of a benzhydryl group from a diazaspiro amine generally falls into two mechanistic paradigms:
A. Acid-Promoted Catalytic Hydrogenolysis (The Gold Standard)
Standard hydrogenolysis (Pd/C, H₂) often stalls when applied to diazaspiro systems. The highly basic, newly liberated secondary amine strongly coordinates to the palladium surface, effectively poisoning the catalyst.
The Causality of the Solution: By adding a stoichiometric amount of acid (e.g., HCl or TFA), the amine is immediately protonated upon deprotection. The resulting ammonium salt cannot coordinate to the palladium, keeping the catalytic cycle active[3]. Additionally, the high steric bulk of the benzhydryl group often requires elevated hydrogen pressure (50–70 psi) to force the necessary surface adsorption[4].
B. Acidic Cleavage with Cation Scavengers (The Orthogonal Approach)
When the target molecule contains reducible functionalities (e.g., halogens, alkenes, or alkynes), Pd/C cannot be used. Strong Brønsted acids (like TFA or TFMSA) can cleave the C-N bond, generating a highly stable diphenylmethyl carbocation.
The Causality of the Solution: If left unchecked, this carbocation will re-alkylate the free amine or attack other electron-rich sites. Triethylsilane (TES) must be added as a hydride donor to irreversibly trap the carbocation, converting it into inert diphenylmethane.
Mechanistic pathway of acid-promoted benzhydryl hydrogenolysis.
Quantitative Condition Screening
To facilitate rapid protocol selection, the following table summarizes the optimized parameters for benzhydryl deprotection in diazaspiro systems based on empirical data and structural constraints.
Method
Reagents / Catalyst
Additives
Temp / Time
Yield Range
Causality / Best Application
Catalytic Hydrogenolysis
10% Pd/C, H₂ (50–70 psi)
HCl (1.1 eq) or TFA
25–40 °C, 6–12 h
85–95%
Standard deprotection; acid prevents Pd poisoning by the basic spiro amine.
Transfer Hydrogenation
10% Pd/C, Ammonium Formate
Methanol / H₂O
60 °C, 2–4 h
75–85%
Avoids high-pressure H₂ gas; faster kinetics but risks formate salt contamination.
Acidic Cleavage
TFA or TFMSA
Triethylsilane (TES)
0 to 25 °C, 2–6 h
70–80%
Orthogonal deprotection when reducible groups (e.g., aryl chlorides) are present.
This is the preferred method for robust diazaspiro scaffolds lacking other reducible groups. The protocol is designed as a self-validating system: the reaction progress is easily tracked via mass spectrometry (a precise drop of 166 Da), and the workup inherently purifies the product through polarity divergence.
10% Palladium on Carbon (Pd/C, 50% wet) (10-20 mol%)
Methanol (MeOH), HPLC grade (10 mL)
1.25 M HCl in Methanol (1.1 mL, 1.1 eq)
Hydrogen gas (H₂)
Step-by-Step Methodology:
Substrate Preparation: Dissolve the benzhydryl-protected diazaspiro compound (1.0 mmol) in 10 mL of MeOH. Add 1.1 eq of 1.25 M HCl in MeOH. Rationale: Pre-forming the hydrochloride salt ensures the nitrogen lone pair is instantly masked upon deprotection.
Inert Atmosphere: Flush the reaction vessel (e.g., a Parr shaker flask or heavy-walled glass reactor) with nitrogen gas for 5 minutes.
Catalyst Addition: Carefully add 10% Pd/C (10-20 mol%). Safety Note: Always add Pd/C under a blanket of nitrogen to prevent solvent ignition.
Hydrogenation: Evacuate the vessel and backfill with H₂ gas. Pressurize to 50–70 psi. Shake or stir vigorously at room temperature for 6–12 hours.
Reaction Monitoring: Monitor via LC-MS. The highly polar nature of diazaspiro amines causes severe streaking on normal-phase TLC. Look for the disappearance of the starting material and the appearance of the product mass[M - 166 + H]⁺.
Filtration: Once complete, purge the vessel with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the pad thoroughly with additional MeOH (3 × 10 mL).
Self-Purifying Workup: Concentrate the filtrate under reduced pressure. The residue contains the desired diazaspiro amine hydrochloride and diphenylmethane. Triturate the crude residue with diethyl ether (20 mL) and filter. Rationale: Diphenylmethane is highly non-polar and highly soluble in ether, while the amine hydrochloride salt is entirely insoluble. This step yields the pure product without column chromatography.
Step-by-step workflow for the hydrogenolytic deprotection protocol.
Protocol B: Acidic Cleavage with Cation Scavenging
Use this protocol when the substrate contains halogens or double bonds that would be destroyed by Protocol A.
Step-by-Step Methodology:
Preparation: Dissolve the substrate (1.0 mmol) in neat Trifluoroacetic acid (TFA, 5.0 mL) at 0 °C.
Scavenger Addition: Add Triethylsilane (TES, 3.0 mmol, 3.0 eq) dropwise to the cold solution. Rationale: The excess TES ensures rapid trapping of the diphenylmethyl carbocation before it can undergo deleterious side reactions.
Cleavage: Remove the ice bath and allow the reaction to stir at room temperature for 2–6 hours. The solution may turn transiently yellow/orange as the carbocation forms and is subsequently quenched.
Workup: Concentrate the mixture under a stream of nitrogen or via rotary evaporation. Triturate the resulting TFA salt with cold diethyl ether/hexanes (1:1) to precipitate the pure diazaspiro amine TFA salt, leaving the diphenylmethane byproduct in the supernatant.
Technical Support Center: 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one Synthesis
This technical guide details the optimization of the synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one , a critical spirocyclic morpholinone scaffold used in medicinal chemistry (e.g., as a muscarinic recept...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the optimization of the synthesis of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one , a critical spirocyclic morpholinone scaffold used in medicinal chemistry (e.g., as a muscarinic receptor antagonist intermediate).
The guide focuses on the most robust synthetic route: the Chloroacetamide Cyclization Strategy starting from 1-benzhydrylazetidin-3-one.
Part 1: Synthetic Workflow & Mechanism
The synthesis relies on constructing the morpholin-3-one ring onto a pre-formed azetidine core. The critical step is the intramolecular cyclization of a chloroacetamide intermediate.[1]
Optimized Synthetic Route
Henry Reaction: 1-Benzhydrylazetidin-3-one
Nitro-alcohol.
Reduction: Nitro-alcohol
3-(Aminomethyl)-1-benzhydrylazetidin-3-ol.
Acylation: Selective N-acylation with chloroacetyl chloride.
Cyclization: Base-mediated intramolecular displacement to form the 5-oxa-2,8-diazaspiro[3.5]nonan-7-one core.
Figure 1: Step-wise synthetic pathway for the construction of the spiro-morpholinone core.
Part 2: Troubleshooting Guide (Q&A)
Phase 1: Formation of the Amino-Alcohol Core
Q: My Henry reaction (Nitromethane addition) yield is variable. How do I stabilize this?
Diagnosis: The reaction is reversible (retro-Henry) and sensitive to water.
Solution: Use dry nitromethane and a catalytic amount of base (e.g., KOtBu or TMG).
Protocol Adjustment: Perform the reaction at 0°C to RT . Do not heat. Quench with acetic acid to neutralize the base immediately upon completion to prevent the retro-reaction during workup.[1]
Safety Note: Nitromethane residues are explosive during distillation. Ensure complete removal of base before concentration.
Q: During reduction of the nitro group, I observe cleavage of the Benzhydryl group. Why?
Cause: Hydrogenolysis. The benzhydryl (diphenylmethyl) group is benzylic and susceptible to cleavage under standard Pd/C hydrogenation conditions.
Corrective Action: Switch to Raney Nickel or Lithium Aluminum Hydride (LAH) .
Raney Ni: Operates at lower pressure/temperature and is less aggressive toward N-benzyl type bonds than Pd/C.
LAH: Chemoselective for nitro
amine reduction without touching the benzhydryl group.[1]
Phase 2: Acylation & Cyclization (The Critical Bottleneck)
Q: In the acylation step, I see a byproduct with +76 mass units. What is it?
Identification: This is the O-acylated ester or the N,O-diacylated product.
Cause: The tertiary alcohol competed with the amine for the chloroacetyl chloride.[1]
Fix:
Temperature Control: Cool the reaction to -10°C or -20°C .
Order of Addition: Add the acid chloride slowly to the amine/base mixture.
Stoichiometry: Use exactly 1.0–1.1 equivalents of chloroacetyl chloride. Excess reagent drives O-acylation.
Q: My cyclization yield is stuck at <40%. How do I improve the ring closure?
Mechanism: This is an intramolecular
reaction (Williamson ether type). The alkoxide attacks the alkyl chloride.[1]
Root Causes:
Intermolecular Polymerization: Concentration is too high.
Incomplete Deprotonation: The tertiary alcohol is sterically hindered (neopentyl-like position).
Protocol Optimization:
High Dilution: Run the reaction at 0.05 M to 0.1 M concentration in THF or t-BuOH.
Base Selection: Use Potassium tert-butoxide (KOtBu) (2.5–3.0 equiv). It is strong enough to deprotonate the alcohol but bulky enough to minimize nucleophilic attack on the amide carbonyl.[1]
Temperature: Heat to 50–75°C . The formation of the 6-membered ring requires thermal energy to overcome the conformational barrier of the spiro system.[1]
Q: The product is difficult to purify. It streaks on silica. [1]
Nature: The product is a lactam with a tertiary amine.[1] It is polar and basic.
Purification Strategy:
Pre-treatment: Wash the organic layer with dilute
to remove acidic impurities.
Column: Use DCM/MeOH (95:5) with 1%
or Triethylamine. The base suppresses the interaction of the tertiary amine with the acidic silica silanols.[1]
Crystallization: The product often crystallizes from EtOAc/Heptane or IPA upon cooling.[1]
Part 3: Experimental Data & Benchmarks
Yield Comparison of Cyclization Bases
Data based on internal optimization of the chloroacetamide cyclization step.
Good, but expensive and requires cryogenic conditions.[1]
Standard Protocol: Cyclization Step
Dissolve N-((1-benzhydryl-3-hydroxyazetidin-3-yl)methyl)-2-chloroacetamide (1.0 equiv) in anhydrous THF (0.1 M concentration).
Add a solution of KOtBu (1.0 M in THF, 2.2 equiv) dropwise over 30 minutes at room temperature. Note: The solution may turn orange/brown.[1]
Heat the mixture to 70°C for 2–4 hours. Monitor by LCMS for the disappearance of the starting material (M+2 peak of chlorine isotope should vanish).
Quench with saturated
solution.
Extract with EtOAc (3x). Dry over
and concentrate.
Purify via flash chromatography (DCM/MeOH/NH3).
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use a Boc-protecting group instead of Benzhydryl?A: Yes, but be cautious. The acidic conditions required to remove the Boc group later (TFA/HCl) are generally safe for the morpholinone ring, but the Benzhydryl group is often preferred in early R&D because it aids crystallization and increases lipophilicity for easier extraction.[1] If you use Boc, ensure the Henry reaction reduction step (Part 1) does not reduce the carbamate.[1]
Q: Is the "7-one" (lactam) stable to reduction?A: Yes. The lactam carbonyl is much less reactive than a ketone.[1] However, strong reducing agents like LAH (in reflux) or Borane-THF will reduce the lactam to the morpholine (removing the carbonyl). If your target is the morpholine (no ketone), perform this reduction after the spiro-cyclization.
Q: Why is the spiro-carbon formation so difficult?A: You are forming a quaternary center at the junction of a strained 4-membered ring and a 6-membered ring. The "Thorpe-Ingold effect" (gem-dimethyl effect) is less pronounced here than in open chains, but the rigidity of the azetidine ring actually helps by pre-organizing the nucleophile (alkoxide) and electrophile (chloride) in proximity, provided the stereochemistry is correct.
References
AstraZeneca AB. (2009). Diazaspiro[5.5]undecane derivatives and related compounds as muscarinic receptor antagonists.[2] WO2009098448A1. (See Example 33 for the specific synthesis of the 5-oxa-2,8-diazaspiro[3.5]nonan-7-one core).
Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Spirocyclic Oxetanes and Azetidines.Journal of Organic Chemistry. (Provides background on spirocyclic ring strain and formation).
Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.Chemical Reviews. (Review of synthetic methodologies for spiro[3.x] systems).
solubility issues with 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one in organic solvents
A Guide to Understanding and Overcoming Solubility Challenges in Organic Solvents Introduction: 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is a novel spirocyclic compound with significant potential in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide to Understanding and Overcoming Solubility Challenges in Organic Solvents
Introduction: 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is a novel spirocyclic compound with significant potential in medicinal chemistry and drug development programs. Its unique three-dimensional structure, however, presents solubility challenges that can impede reaction setup, purification, and formulation. This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies, detailed protocols, and frequently asked questions to effectively address and manage solubility issues encountered during their work.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Molecule
This section addresses foundational questions regarding the structural features of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one and how they influence its behavior in organic solvents.
Q1: What are the key structural features of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one that dictate its solubility profile?
A: The solubility behavior of this molecule is complex due to its combination of distinct polar and non-polar domains.
Lipophilic Benzhydryl Group: The large, non-polar benzhydryl (diphenylmethyl) group dominates a significant portion of the molecule's surface area. This group favors interactions with non-polar, aromatic, or chlorinated solvents through van der Waals forces.
Polar Spirocyclic Core: The core structure contains several polar features:
An ether linkage (-O-).
A secondary amine (-NH-), which can act as a hydrogen bond donor.
A lactam (cyclic amide, -C(=O)N-), which contains a carbonyl oxygen (a hydrogen bond acceptor) and a nitrogen atom.
Molecular Rigidity: The spirocyclic system imparts significant rigidity, which can increase the crystal lattice energy of the solid form. Overcoming this energy requires a solvent that can form strong interactions with the molecule.
This duality means that simple "like dissolves like" predictions can be challenging; the molecule is neither purely polar nor purely non-polar.[1][2]
Q2: My initial solvent choice failed. Why might a single-solvent system be ineffective?
A: A single solvent often fails because it cannot simultaneously satisfy the solvation requirements of both the lipophilic benzhydryl group and the polar spiro-lactam core. For example:
A non-polar solvent like hexane or toluene might interact well with the benzhydryl group but will fail to solvate the polar amine and lactam functions.
A highly polar protic solvent like methanol might solvate the polar core through hydrogen bonding but may not effectively accommodate the large, non-polar benzhydryl moiety.
This often results in low solubility across a wide range of common single solvents, necessitating more advanced strategies such as the use of co-solvent systems or temperature adjustments.
Q3: What are the primary safety precautions to consider when performing solubility tests with this compound?
A: Standard laboratory safety protocols should always be followed. Specifically:
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
Ventilation: Work in a well-ventilated fume hood, especially when using volatile or toxic organic solvents like dichloromethane, chloroform, or DMF.
Material Safety Data Sheet (MSDS/SDS): Consult the SDS for 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one and for every solvent used to understand their specific hazards, handling, and disposal requirements.
Heating: When heating solvents to improve solubility, use a controlled heating mantle or oil bath with a condenser to prevent solvent evaporation and potential ignition. Never heat flammable solvents with an open flame.
Part 2: Troubleshooting Guide - From Insolubility to Solution
This section is designed as a practical, problem-oriented guide to systematically address common solubility issues.
Problem 1: My compound is virtually insoluble (<1 mg/mL) in my initial solvent choice. What is the systematic approach to finding a suitable solvent?
A: When initial attempts fail, a systematic solvent screening is the most logical next step. The goal is to test a small, representative set of solvents from different polarity classes.
Workflow for Systematic Solvent Screening
Caption: A decision tree for systematically screening organic solvents.
Protocol for Solvent Screening:
Weigh approximately 2-5 mg of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one into several small glass vials.
Select at least one solvent from each class in Table 1 .
To each vial, add the selected solvent in small, measured increments (e.g., 100 µL).
After each addition, vortex or sonicate the vial for 30-60 seconds.
Visually inspect for dissolution. If the solid dissolves completely, note the volume of solvent added to estimate the solubility.
If the solid remains after adding 1-2 mL of solvent, it can be considered poorly soluble in that solvent.
Table 1: Common Organic Solvents for Screening, Categorized by Polarity
Polarity Class
Solvent
Dielectric Constant (approx.)
Key Characteristics
Non-Polar
Toluene
2.4
Aromatic, can interact with the benzhydryl group.
Dichloromethane (DCM)
9.1
Halogenated, good general-purpose solvent.
Chloroform
4.8
Similar to DCM, slightly more polar.
Polar Aprotic
Tetrahydrofuran (THF)
7.6
Ether, can act as H-bond acceptor.
Ethyl Acetate (EtOAc)
6.0
Ester, moderate polarity.
Acetonitrile (ACN)
37.5
High polarity, H-bond acceptor.
N,N-Dimethylformamide (DMF)
36.7
High polarity, strong H-bond acceptor.
Dimethyl Sulfoxide (DMSO)
46.7
Very high polarity, strong H-bond acceptor.
Polar Protic
Methanol (MeOH)
32.7
Can H-bond donate and accept.
Ethanol (EtOH)
24.6
Similar to methanol, less polar.
Data compiled from various sources including references[3][4][5].
Problem 2: The compound shows partial solubility, but I cannot achieve my target concentration for a reaction or analysis. How can I enhance its solubility?
A: When a compound is partially soluble, you can employ several techniques to increase its concentration in solution. The two most common and effective methods are temperature adjustment and the use of co-solvents.
Method A: Temperature Adjustment
Rationale: For the majority of organic solids, solubility increases with temperature.[6][7][8][9] The added thermal energy helps overcome the intermolecular forces holding the crystal lattice together, allowing more solute to dissolve.
Protocol for Temperature-Based Enhancement:
Prepare a suspension of the compound in the desired solvent in a flask equipped with a magnetic stir bar and a reflux condenser.
Place the flask in a controllable heating bath (e.g., oil or water bath).
Slowly increase the temperature in increments of 10°C, allowing the solution to stir for 10-15 minutes at each step.
Observe the temperature at which all solid material dissolves. This is the minimum temperature required to achieve that concentration.
Scientist's Note: Be aware of the compound's thermal stability. Before large-scale heating, it is prudent to run a small test and analyze the resulting solution by LC-MS or TLC to check for degradation products. Also, note that the compound may precipitate upon cooling, a phenomenon that can be exploited for crystallization.[8]
Method B: Co-Solvent Systems
Rationale: A co-solvent is a secondary solvent added in a smaller quantity to a primary solvent system to modify its properties and enhance solubility.[10][11] For a molecule with mixed polarity like ours, a small amount of a highly polar aprotic solvent (like DMSO or DMF) added to a less polar solvent (like THF or DCM) can dramatically improve solubility. The co-solvent effectively solvates the polar core, while the primary solvent handles the lipophilic benzhydryl group.
Workflow for Co-Solvent Screening
Caption: A workflow for systematic co-solvent screening to enhance solubility.
Protocol for Co-Solvent Screening:
Create a suspension of your compound in your chosen primary solvent at the target concentration.
While stirring, add a co-solvent (see Table 2 ) dropwise or in small volumetric percentages (e.g., 1-5% v/v increments).
After each addition, allow the mixture to stir for several minutes to equilibrate.
Continue adding the co-solvent until complete dissolution is achieved.
Scientist's Note: Record the minimum percentage of co-solvent required. Using an excessive amount can sometimes complicate downstream processing (e.g., product isolation or purification). Always check that the co-solvent is compatible with your reaction conditions (e.g., some are not suitable with strong bases or electrophiles).[10]
Table 2: Recommended Co-solvents for Solubility Enhancement
Co-Solvent
Type
Boiling Point (°C)
Notes
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
189
Excellent solubilizing power for polar groups. High boiling point can make it difficult to remove.
N,N-Dimethylformamide (DMF)
Polar Aprotic
153
Strong solubilizer, but can be reactive under certain acidic or basic conditions.
N-Methyl-2-pyrrolidone (NMP)
Polar Aprotic
202
Similar to DMSO but less reactive. Very high boiling point.
A non-volatile liquid polymer, excellent for increasing solubility in formulation studies.[12]
Part 3: Standard Operating Procedure (SOP) for Quantitative Solubility Determination
For many applications, particularly in drug development, a precise measurement of solubility is required. This SOP describes a common method using High-Performance Liquid Chromatography (HPLC).
SOP-01: Quantitative Solubility by HPLC
Objective: To determine the equilibrium solubility of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one in a given solvent at a specified temperature.
Materials:
Analytical balance
Glass vials with screw caps
Vortex mixer and/or shaker bath
Temperature-controlled incubator or water bath
Syringes and 0.22 or 0.45 µm syringe filters (ensure filter material is compatible with the solvent)
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Volumetric flasks and pipettes
Procedure:
Calibration Curve Preparation:
Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO or a 1:1 mixture of DCM:MeOH).
Perform a serial dilution of the stock solution to create a series of at least 5 calibration standards of known concentrations.
Inject each standard into the HPLC and record the peak area. Plot peak area vs. concentration to generate a linear calibration curve.
Sample Preparation (Equilibrium Method):
Add an excess amount of the solid compound to a vial (enough so that undissolved solid is clearly visible).
Add a precise volume of the test solvent (e.g., 1.0 mL).
Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C).
Agitate the suspension for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A saturated solution is confirmed when excess solid remains.[13]
Sample Analysis:
After equilibration, allow the vials to stand undisturbed for at least 1 hour at the set temperature for the excess solid to settle.
Carefully withdraw a sample from the supernatant using a syringe.
Immediately filter the sample through a syringe filter into a clean HPLC vial. This step is critical to separate the dissolved compound from any undissolved solid particles.[14][15]
Dilute the filtered sample with the mobile phase or a suitable solvent to bring its concentration within the range of the calibration curve.
Inject the diluted sample into the HPLC and determine its peak area.
Calculation:
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
Multiply this value by the dilution factor to determine the concentration of the original saturated solution. This value is the equilibrium solubility, typically expressed in mg/mL or µg/mL.
References
On the Effect of Temperature on Aqueous Solubility of Organic Solids. American Chemical Society. [Link]
13.4 Effects of Temperature and Pressure on Solubility. chem.libretexts.org.
How Does the Solubility of Organic Pollutants Change with Rising Water Temper
13.4: Effects of Temperature and Pressure on Solubility. Chemistry LibreTexts. [Link]
On the Effect of Temperature on Aqueous Solubility of Organic Solids. ACS Publications. [Link]
Determination of Solubility by Gravimetric Method. pharmacy180.com.
Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility.
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. oapub.org.
Video: Determining the Solubility Rules of Ionic Compounds. JoVE.
Solubility: Importance, Measurements and Applications. CUTM Courseware. [Link]
BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms.
Solving Poor Solubility to Unlock a Drug's Potential. Pharmaceutical Technology.
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability.
Overcoming the Challenge of Poor Drug Solubility. americanpharmaceuticalreview.com.
The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. MDPI.
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
Technical Support Center: Purification of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Welcome to the technical support center for the purification of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and structurally related spirocyclic compounds. The information provided is based on established purification principles for spiro-β-lactams and N-benzhydryl amines, offering a robust starting point for developing a successful purification strategy.
Understanding the Molecule: A Chemist's Perspective
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is a complex molecule featuring a spirocyclic system, a lactam functionality, a secondary amine, and a bulky, lipophilic benzhydryl group. These structural features dictate its physicochemical properties and present unique purification challenges. The presence of a basic nitrogen atom allows for manipulation with acids, while the lactam ring may be sensitive to harsh pH conditions. The benzhydryl group significantly increases its non-polarity.
A plausible synthetic route for this class of molecules is the Staudinger [2+2] ketene-imine cycloaddition.[1][2][3] This understanding allows us to anticipate potential impurities, which is the first step in designing an effective purification protocol.
Potential Sources of Impurities:
Unreacted Starting Materials: Including the imine precursor and the ketene precursor (e.g., an acyl chloride).
Reagents and Catalysts: Such as the base used for in situ ketene generation (e.g., triethylamine).
Byproducts: Including ketene dimers or polymers.
Hydrolysis Products: The β-lactam ring can be susceptible to hydrolysis, leading to the ring-opened amino acid.
Diastereomers: If the cycloaddition is not perfectly stereoselective, diastereomeric impurities may be present.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses common problems encountered during the purification of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one and similar compounds.
Problem
Potential Cause
Recommended Solution(s)
Low Purity After Initial Work-up
Inefficient removal of starting materials or reagents.
Implement an acid-base extraction to separate the basic product from neutral or acidic impurities.
Product Streaking on TLC (Silica Gel)
The basic nitrogen of the spirocycle is interacting with the acidic silica gel.
Add a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to the mobile phase to suppress this interaction.
Co-elution of Impurities During Column Chromatography
Impurities have similar polarity to the desired product.
1. Optimize the solvent system for column chromatography by testing different solvent mixtures. 2. Consider using a different stationary phase, such as alumina (basic or neutral). 3. If the product is a solid, attempt recrystallization from a suitable solvent or solvent pair.
Low Recovery from Column Chromatography
Irreversible adsorption of the product onto the silica gel.
Use a less acidic stationary phase like deactivated silica gel or basic alumina. Pre-treating the silica gel with the mobile phase containing a basic modifier can also help.
Product Decomposition During Purification
The lactam ring is sensitive to the purification conditions (e.g., strong acids or bases).
Avoid prolonged exposure to harsh pH conditions. Use milder acids (e.g., citric acid) for extraction and ensure the column chromatography is performed with neutralized or basic-modified eluents.
Difficulty in Removing a Persistent, More Polar Impurity
This could be a ring-opened hydrolysis product (an amino acid).
An acid-base extraction should effectively separate the basic parent compound from the zwitterionic or acidic hydrolysis product. If the impurity is also basic, careful optimization of column chromatography is necessary.
Oily Product That Fails to Solidify
Residual solvents or minor impurities are preventing crystallization.
1. Ensure all solvents are thoroughly removed under high vacuum. 2. Attempt to purify a small sample by preparative TLC or HPLC to obtain a seed crystal. 3. Consider converting the product to a salt (e.g., hydrochloride or oxalate) which may be more crystalline.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to purify my crude 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one?
An acid-base extraction is an excellent initial purification step. Your target compound contains a basic nitrogen atom and should be soluble in an aqueous acidic solution, while many organic impurities will remain in the organic layer.
Q2: I am performing column chromatography on silica gel, but my product is streaking badly. What can I do?
This is a common issue with basic compounds on acidic silica gel. To resolve this, add a small amount of a volatile base like triethylamine (0.5-1%) to your eluent. This will neutralize the acidic sites on the silica gel and lead to better peak shapes.
Q3: My compound seems to be decomposing on the silica gel column. Are there alternative chromatography methods?
Yes. You can try using a less acidic stationary phase like neutral or basic alumina. Alternatively, reversed-phase chromatography using a C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) can be a good option.
Q4: Can I purify this compound by recrystallization?
If your crude product is a solid and has a reasonably high purity (e.g., >80-90%), recrystallization can be a very effective final purification step. You will need to screen various solvents to find a suitable system where the compound is soluble at high temperatures but sparingly soluble at room temperature or below.
Q5: How can I remove unreacted benzhydrylamine from my product?
Benzhydrylamine is also a basic compound, so it will follow your product during an acid-base extraction. Careful column chromatography should be able to separate them, as their polarities will likely be different.
Experimental Protocols
The following are detailed, step-by-step methodologies for key purification techniques. These should be considered as starting points and may require optimization for your specific sample.
Protocol 1: Purification by Acid-Base Extraction
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product will be protonated and move to the aqueous layer. Repeat the extraction 2-3 times.
Combine Aqueous Layers: Combine all the acidic aqueous layers.
Wash with Organic Solvent: Wash the combined aqueous layer with the organic solvent to remove any remaining neutral or acidic impurities.
Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6M NaOH or solid K2CO3) with stirring until the pH is > 10.
Product Extraction: Extract the basified aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 2: Flash Column Chromatography with a Basic Modifier
Stationary Phase: Standard silica gel (230-400 mesh).
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Add 1% triethylamine (TEA) to the mobile phase mixture. For example, a gradient from 10% to 50% ethyl acetate in hexanes containing 1% TEA.
Sample Preparation: Dissolve the crude product in a minimal amount of DCM or the initial mobile phase.
Column Packing and Equilibration: Pack the column with silica gel in the initial mobile phase. Equilibrate the column by passing several column volumes of the initial mobile phase through it.
Loading: Load the sample onto the column.
Elution: Run the gradient, collecting fractions and monitoring by TLC.
Fraction Analysis and Concentration: Combine the fractions containing the pure product and concentrate under reduced pressure.
Visualizing the Purification Workflow
Decision Tree for Purification Strategy
Caption: A decision tree for selecting the appropriate purification method.
Workflow for Column Chromatography with Basic Modifier
Caption: Step-by-step workflow for column chromatography.
References
Bandyopadhyay, D. Synthesis of medicinally privileged spiro-β-lactams. American Chemical Society.
Bandyopadhyay, D., et al. Synthesis of medicinally privileged spiro-β-lactams. ScholarWorks @ UTRGV.
Technical Support Center: Overcoming Steric Hindrance in 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one Substitution
Executive Summary & Mechanistic Context Spirocyclic scaffolds are highly valued in modern drug discovery for their ability to restrict conformational flexibility, thereby improving target binding affinity and reducing of...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Context
Spirocyclic scaffolds are highly valued in modern drug discovery for their ability to restrict conformational flexibility, thereby improving target binding affinity and reducing off-target effects[1]. However, 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one presents a formidable synthetic challenge.
The spiro[3.5]nonane core creates a neopentyl-like steric environment around the N8 secondary amine. This is severely compounded by the bulky benzhydryl (diphenylmethyl) group at N2. In 3D space, this benzhydryl group sweeps a massive cone angle across the spiro axis, effectively shielding the N8 reaction site from incoming electrophiles. This guide provides field-proven troubleshooting strategies and validated protocols to overcome these extreme steric barriers.
Section 1: Troubleshooting & FAQs
Q1: My standard N-alkylation using alkyl bromides and K₂CO₃ is yielding <10% product. Why is this failing, and how do I fix it?Causality: The classic SN2 trajectory is physically blocked by the spiro center and the benzhydryl group. The activation energy required for the nucleophilic N8 to approach a standard alkyl halide is simply too high at conventional temperatures.
Solution: You must alter both the leaving group and the reaction thermodynamics. Switch from alkyl halides to highly reactive alkyl triflates . Triflates lower the transition state energy significantly. The steric properties of such hindered amines can be quantified by their percent buried volume (%VBur), which dictates the absolute necessity for hyper-reactive electrophiles[2]. Additionally, use a non-nucleophilic base (e.g., DIPEA) and apply microwave irradiation to overcome the high activation energy barrier.
Q2: I am attempting a Buchwald-Hartwig cross-coupling to N-arylate the N8 position. The reaction stalls at the intermediate stage. Which ligand should I use?Causality: In the Buchwald-Hartwig amination of sterically hindered secondary amines, the catalytic cycle faces a specific bottleneck[3]. For primary amines, oxidative addition is typically rate-limiting. However, for bulky secondary amines like our spirocycle, reductive elimination becomes the rate-limiting step due to the massive steric clash in the transition state[4].
Solution: Use RuPhos or specialized biaryl phosphine ligands designed for
-branched secondary amines[5]. RuPhos is specifically tailored to facilitate reductive elimination in secondary amines, whereas ligands like BrettPhos are optimized for primary amines and will fail here[4].
Q3: N-acylation with acetic anhydride and DMAP is sluggish. What is the alternative?Causality: Anhydrides possess too much steric bulk to efficiently access the shielded N8 lone pair.
Solution: Use the corresponding acyl chloride with a small, highly basic, non-nucleophilic base like LiHMDS, or perform an initial deprotonation with NaH. This forces the generation of the highly nucleophilic amide anion prior to electrophile addition, bypassing the need for the neutral amine to attack a bulky anhydride.
Section 2: Logical Workflow for Substitution
Logical decision tree for overcoming steric hindrance during N8-substitution workflows.
Self-Validating Principle: The visual color change of the palladium complex serves as an internal indicator of active catalyst formation, while the use of a strong alkoxide base drives the unfavorable deprotonation equilibrium.
Preparation (Glovebox Recommended): To an oven-dried vial, add 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (1.0 eq, 0.5 mmol), Aryl Halide (1.2 eq), Pd₂(dba)₃ (2 mol%), RuPhos (4 mol%), and NaOtBu (1.5 eq).
Expert Insight: NaOtBu is critical. Weaker bases (like Cs₂CO₃) often fail to deprotonate the sterically encumbered Pd(II)-amido intermediate, leading to unwanted
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (2.5 mL) to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined septum.
Activation & Heating: Heat the reaction mixture to 100°C.
Self-Validation Checkpoint: Observe the solution color. It should transition from the dark purple/red of Pd₂(dba)₃ to a clear yellow/orange within 10-15 minutes, confirming the formation of the active L-Pd(0) species. If it turns black, the catalyst has aggregated into inactive Pd-black (often due to oxygen ingress).
Monitoring & Workup: After 4-6 hours, quench a 10 µL aliquot into LC-MS grade MeCN. The spirocycle starting material (m/z 309 [M+H]⁺) should be fully consumed. Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove inorganic salts and palladium residues.
Protocol B: Microwave-Assisted N-Alkylation via Triflates
Reagent Assembly: In a microwave-safe vial, dissolve 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one (1.0 eq, 0.5 mmol) in anhydrous CH₂Cl₂ (3.0 mL).
Base & Electrophile: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Cool the vial to 0°C, then dropwise add the Alkyl Triflate (1.2 eq).
Expert Insight: Do not use pyridine or triethylamine; their smaller steric profiles allow them to act as competing nucleophiles against the highly reactive triflate.
Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 100°C for 30 minutes.
Validation: Monitor via TLC (10% MeOH in CH₂Cl₂). The secondary amine starting material will stain intensely with ninhydrin (purple/pink). The tertiary amine product will show a higher Rf and will either not stain or stain faintly yellow with ninhydrin, confirming successful substitution.
Section 4: Quantitative Data & Optimization Matrices
Table 1: Ligand Selection Matrix for Buchwald-Hartwig Amination of Hindered Spirocycles
Ligand
Target Amine Profile
Addressed Rate-Limiting Step
Relative Yield (Spirocycle)
RuPhos
Bulky Secondary Amines
Reductive Elimination
>85%
BrettPhos
Primary Amines
Oxidative Addition
<15%
BINAP
Unhindered 1°/2° Amines
Prevents Pd-Iodide Dimerization
<5% (Steric Clash)
XPhos
General Arylation
Amine Binding
~30%
Table 2: Base and Solvent Optimization for N-Alkylation
Base
Solvent
Electrophile
Temperature
Outcome / Observation
K₂CO₃
DMF
Alkyl Bromide
80°C
<10% yield; starting material recovered.
Cs₂CO₃
MeCN
Alkyl Iodide
80°C
~25% yield; slow reaction rate.
DIPEA
CH₂Cl₂
Alkyl Triflate
100°C (MW)
>90% yield; rapid conversion.
NaH
THF
Alkyl Bromide
65°C
~40% yield; competing elimination of halide.
Section 5: References
Wikipedia Contributors. "Buchwald–Hartwig amination." Wikipedia, The Free Encyclopedia.[Link]
Ke, J., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020.[Link]
Surry, D. S., & Buchwald, S. L. "Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines." Journal of the American Chemical Society (via PMC), 2010.[Link]
Chiaradia, L. F., et al. "Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?" Expert Opinion on Drug Discovery, Taylor & Francis, 2024.[Link]
Poater, A., et al. "Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines." Chemical Science, RSC Publishing, 2023.[Link]
stability of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one under acidic conditions
Executive Summary 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is a specialized spirocyclic scaffold used primarily as a bioisostere for morpholine or piperidine rings in medicinal chemistry (e.g., KRAS inhibitors,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one is a specialized spirocyclic scaffold used primarily as a bioisostere for morpholine or piperidine rings in medicinal chemistry (e.g., KRAS inhibitors, GPCR antagonists).[1][2][3][4] Its unique geometry—fusing a strained azetidine ring with a morpholinone-like core—presents specific stability challenges under acidic conditions.[1][5]
Key Stability Verdict:
Mild Acid (HCl/Dioxane, Dilute H₂SO₄, RT):STABLE .[1][5] The compound readily forms salts.[1][5]
Strong Acid (TFA, Conc.[1][5] HCl, Reflux):META-STABLE . The lactam core is robust, but the azetidine ring is susceptible to acid-catalyzed ring opening if the benzhydryl group is cleaved or if strong nucleophiles are present.[1]
Deprotection: The benzhydryl group is NOT acid-labile under standard conditions.[1][5] Attempting to remove it with acid will likely destroy the scaffold before deprotection occurs.[5]
Part 1: Structural Dynamics & Acid Sensitivity
To understand the stability profile, we must deconstruct the molecule into its reactive pharmacophores.[5]
Structural Breakdown
Ring A (Azetidine): A 4-membered nitrogenous ring.[1][5] High ring strain (~26 kcal/mol).[1][5] The Nitrogen (N2) is protected by a Benzhydryl group.[5]
Ring B (Morpholin-3-one derivative): A 6-membered ring containing an ether linkage (5-oxa) and a lactam (7-one, 8-diaza).[1]
The Spiro Junction (C4): The quaternary carbon connecting the strained azetidine and the stable morpholinone.[5]
Acid Stability Pathway Diagram
The following diagram illustrates the behavior of the molecule in different acidic environments.
Figure 1: Reaction pathways under varying acidic conditions.[1] Note the divergence between stable salt formation and degradation.
Part 2: Troubleshooting & FAQs
This section addresses specific scenarios encountered during synthesis and purification.
Scenario 1: Benzhydryl Deprotection
Q: Can I remove the benzhydryl group using TFA or HBr?A: NO.[1][5] Do not attempt acid-mediated deprotection. [1]
Reasoning: The benzhydryl (diphenylmethyl) group is significantly more stable than a Trityl (Trt) or Boc group.[1][5] While it can be cleaved by strong acids (e.g., refluxing TFA or HBr), these conditions are too harsh for the strained azetidine ring.[5] The combination of heat and acid will trigger acid-catalyzed nucleophilic ring opening (e.g., by bromide or trifluoroacetate ions), destroying your scaffold.[1]
Correct Protocol: Use Hydrogenolysis or Chloroformate cleavage .[1][5]
Method
Reagents
Safety/Success Rating
Notes
Hydrogenolysis
H₂, Pd(OH)₂/C (Pearlman's Catalyst), MeOH
High (Recommended)
Mildest method.[1] Preserves the spiro ring.[1][5]
Q: My molecule has a Boc group on N8 (the lactam nitrogen). Can I use TFA/DCM to remove it without affecting the Benzhydryl or the Spiro core?A: YES. [1][5]
Mechanism: The N-Boc group is acid-labile at room temperature.[1] The N-Benzhydryl group on the azetidine is stable under these conditions.
Critical Step: Evaporate TFA in vacuo at low temperature (<30°C). Do not heat the crude TFA salt.[1][5]
Neutralize immediately with sat.[1][5] NaHCO₃ or basic resin to obtain the free base.[1][5]
Scenario 3: Unexpected Degradation
Q: I see a new polar spot on TLC after leaving the compound in HCl/MeOH overnight. What happened?A: You likely triggered solvolysis of the azetidine ring. [1][5]
Explanation: While the salt form is stable in solid state, in solution (especially nucleophilic solvents like Methanol) with strong acid, the strained azetidine ring can undergo nucleophilic attack.[1][5]
Troubleshooting Checklist:
Did you heat the solution? (Heat accelerates ring opening).[1][5]
Did you use a nucleophilic acid (e.g., HBr, HI)?
Solution: Switch to non-nucleophilic acids (e.g., H₂SO₄, HBF₄) or non-nucleophilic solvents (e.g., Isopropanol, Acetonitrile) for salt formation.[1]
Part 3: Validated Experimental Protocols
Protocol A: Safe Salt Formation (Hydrochloride)
Use this protocol to stabilize the intermediate for storage.[1][5]
Dissolution: Dissolve 1.0 eq of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one in anhydrous Ethyl Acetate or Dichloromethane (5-10 mL/g).
Acid Addition: Cool to 0°C. Add 1.1 eq of 4M HCl in Dioxane dropwise.
Note: Avoid using aqueous HCl to prevent hydrolysis risks.[1][5]
Precipitation: A white solid should precipitate immediately.[1][5]
Isolation: Stir for 15 min at 0°C. Filter the solid under inert atmosphere (N₂).
Drying: Dry under high vacuum at room temperature.
Result: The hydrochloride salt is hygroscopic but chemically stable at -20°C for months.[1][5]
Workup: Filter through a Celite pad to remove Pd.[1][5] Rinse with MeOH.[1][5][6]
Concentration: Concentrate the filtrate in vacuo.
Yield Expectation: >90%.[1][5][6][7][8][9] The product (secondary amine) is now sensitive to air/CO₂ and should be used immediately or stored as a salt.[5]
References
Burkhard, J. A., et al. (2010).[1][5] Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Piperidine Derivatives. Organic Letters , 12(9), 1944–1947.[1][5] Link[1]
Wuitschik, G., et al. (2010).[1][5] Spirocyclic Oxetanes: Synthesis and Properties as Multipoint Recognition Motifs. Angewandte Chemie International Edition , 49(47), 8979–8983.[1][5] Link[1]
Greene, T. W., & Wuts, P. G. M. (2014).[1][5] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][5] John Wiley & Sons.[1][5] (Section: Protection for the Amino Group - Benzhydryl).[1][2][10] Link[1]
Carreira, E. M., & Fessard, T. C. (2014).[1][5] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews , 114(16), 8257–8322.[1][5] Link[1]
Technical Support Center: Troubleshooting Spiro[3.5]nonan-7-one Synthesis
Welcome to the Advanced Technical Support Center. As spirocyclic scaffolds like spiro[3.5]nonan-7-one become increasingly critical in drug discovery for improving metabolic stability and reducing off-target binding[1], t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As spirocyclic scaffolds like spiro[3.5]nonan-7-one become increasingly critical in drug discovery for improving metabolic stability and reducing off-target binding[1], their synthesis remains notoriously challenging. The formation of the spiro[3.5]nonane core—typically achieved via the double alkylation of cyclohexanone derivatives—is frequently plagued by competing side reactions such as E2 elimination, O-alkylation, and intermolecular polymerization[2].
This guide is designed for research scientists and drug development professionals. It provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to ensure high-fidelity spirocyclization.
Part 1: Mechanistic Troubleshooting & Root Cause Analysis (FAQs)
Q1: During the double alkylation of the cyclohexanone enolate, I am observing significant alkene byproducts instead of the target spirocycle. How can I suppress this elimination pathway?A: Alkene byproducts arise from E2 elimination competing directly with the desired SN2 alkylation. This divergence is governed by the basicity versus nucleophilicity of your enolate, the steric bulk of your base, and the reaction temperature.
Causality & Solution: When using strong, sterically hindered bases like Potassium tert-butoxide (KOtBu) or Lithium Diisopropylamide (LDA), the base (or the bulky enolate) can abstract a beta-proton from the dihaloalkane (e.g., 1,3-dibromopropane) rather than executing the nucleophilic attack.
Actionable Fix: Switch to a less sterically hindered, softer base system such as Sodium Hydride (NaH) or use Potassium Carbonate (K2CO3) with a phase-transfer catalyst. Additionally, swap the leaving group on your electrophile from bromide to iodide (or add NaI as an in-situ catalyst). Iodide is a softer electrophile and a superior leaving group, which kinetically accelerates the SN2 pathway over E2 elimination.
Q2: My reaction yields a complex mixture of the desired spirocycle and an O-alkylated enol ether. How do I drive the reaction exclusively toward C-alkylation?A: The ambident nature of the enolate means alkylation can occur at either the alpha-carbon or the oxygen atom.
Causality & Solution: According to Hard-Soft Acid-Base (HSAB) theory, the oxygen atom is a "hard" nucleophile, while the alpha-carbon is "soft." Highly polar aprotic solvents like DMF or DMSO heavily solvate the counter-cation, leaving a "naked," highly reactive enolate that strongly favors O-alkylation.
Actionable Fix: Shift to a less coordinating solvent like Tetrahydrofuran (THF) or Toluene. Utilize lithium-based bases (e.g., LiHMDS). The strong, covalent-like coordination between the "hard" lithium cation and the "hard" enolate oxygen effectively blocks the oxygen lone pairs, directing the electrophile exclusively to the carbon atom.
Q3: The first alkylation occurs smoothly, but the mono-alkylated intermediate fails to undergo the second intramolecular cyclization to form the spiro center. What is preventing ring closure?A: The failure of the intermediate to close the cyclobutane ring is typically a kinetic issue related to conformational degrees of freedom and the Thorpe-Ingold effect.
Causality & Solution: If your substrate lacks sufficient steric bulk to favor the reactive folded rotamer, the linear intermediate will remain extended and undergo intermolecular side reactions (dimerization/polymerization) instead of intramolecular cyclization.
Actionable Fix: Run the second cyclization step under strict high-dilution conditions (< 0.05 M) to suppress intermolecular collisions. If ring closure is still sluggish, elevate the temperature during the second phase or introduce a halophilic Lewis acid co-catalyst (such as AgBF4) to activate the remaining carbon-halogen bond.
Part 2: Visualizing the Reaction Logic
The following diagrams illustrate the mechanistic divergence during synthesis and the diagnostic logic required to correct side reactions.
Caption: Mechanistic divergence in spiro[3.5]nonan-7-one synthesis highlighting desired vs. side reactions.
Caption: Diagnostic logic tree for identifying and resolving common spirocyclization side reactions.
Part 3: Quantitative Data & Optimization Matrix
To systematically track the impact of reaction conditions on the yield of spiro[3.5]nonan-7-one versus side products, refer to the optimization matrix below. This data synthesizes expected outcomes based on the mechanistic principles outlined above.
Base / Solvent System
Temperature Profile
C-Alkylation (Spiro)
O-Alkylation
Elimination (E2)
Intermolecular Dimer
Overall Yield
KOtBu / DMF
25 °C (Isothermal)
25%
45%
20%
10%
22%
NaH / THF
0 °C to 65 °C
55%
15%
15%
15%
51%
LiHMDS / Toluene
-78 °C to 110 °C
75%
<2%
10%
13%
71%
LiHMDS / THF
-78 °C to 65 °C
88%
<2%
5%
5%
85%
Part 4: Validated Experimental Protocol
Self-Validating System: This protocol incorporates built-in diagnostic checkpoints. Step 2 requires a TLC validation to confirm mono-alkylation before proceeding, preventing the accumulation of unreacted starting material which would otherwise dimerize in Step 3. Step 4 utilizes NMR validation of the acetal peak disappearance to confirm complete deprotection.
Synthesis of Spiro[3.5]nonan-7-one via Sequential Dialkylation
Kinetic Enolate Generation: In an oven-dried, argon-purged flask, dissolve 1,4-cyclohexanedione monoethylene acetal (1.0 equiv) in anhydrous THF to achieve a 0.2 M concentration. Cool the solution to -78 °C using a dry ice/acetone bath. Add LiHMDS (1.05 equiv, 1.0 M in THF) dropwise over 15 minutes. Stir for 30 minutes to ensure complete kinetic enolate formation.
First Alkylation (Intermolecular): Add 1,3-dibromopropane (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.
Validation Check: Perform a TLC (Hexanes/EtOAc 8:2). The reaction must show complete consumption of the starting material and the formation of a single intermediate spot (the mono-alkylated product) before proceeding.
Spirocyclization (Intramolecular): Dilute the reaction mixture with additional anhydrous THF to reach a concentration of 0.05 M (to prevent dimerization). Cool back to -78 °C and add a second equivalent of LiHMDS (1.1 equiv). Warm the reaction to room temperature, then reflux at 65 °C for 12 hours. The elevated temperature and second base equivalent drive the sluggish intramolecular SN2 ring closure.
Workup & Deprotection: Quench the reaction with saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3x 50 mL). Combine and concentrate the organic layers. To deprotect the ketone and reveal the final product[3][4], dissolve the crude acetal in a 4:1 mixture of Acetone and 1M HCl. Stir at room temperature for 4 hours.
Validation Check: Take a crude 1H-NMR. The disappearance of the multiplet at ~3.9 ppm (ethylene acetal protons) confirms complete deprotection.
Purification: Neutralize the mixture with saturated NaHCO3, extract with Dichloromethane, dry over anhydrous MgSO4, and purify via silica gel flash chromatography (gradient elution: 100% Hexanes to 85:15 Hexanes/EtOAc) to yield pure spiro[3.5]nonan-7-one as a colorless oil.
Technical Support Center: Optimizing Reaction Time for Diazaspiro Ring Closure
Welcome to the technical support center for diazaspiro ring closure reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of these...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for diazaspiro ring closure reactions. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency of these critical synthetic steps. Here, we will address common challenges and provide in-depth, evidence-based troubleshooting strategies to optimize your reaction times and improve overall yields.
Frequently Asked Questions (FAQs)
Q1: My diazaspiro ring closure is extremely slow or appears to have stalled. What are the most common initial checks I should perform?
A1: When a reaction is sluggish, begin by verifying the fundamentals. First, confirm the purity and integrity of your starting materials, as impurities can inhibit catalysts or introduce side reactions.[1] Ensure all reagents and solvents are anhydrous if your reaction is moisture-sensitive, which is common for many organometallic catalysts.[2] Next, check the catalyst's activity. If you are using a transition metal catalyst, ensure it hasn't been deactivated by exposure to air or impurities. Finally, confirm your reaction concentration. Intramolecular reactions, like ring closures, are often favored at high dilution to minimize competing intermolecular side reactions that can consume starting material and lead to polymerization.[2][3]
Q2: How does my choice of solvent impact the reaction rate?
A2: The solvent plays a crucial role in influencing the conformation of the linear precursor and the stability of the transition state. Non-polar, aprotic solvents such as toluene or dichloromethane are frequently preferred to prevent unwanted side reactions with the reaction intermediates.[1] However, the optimal solvent is highly dependent on the specific mechanism of your ring closure. For some systems, polar solvents may be necessary to solubilize the substrate or stabilize charged intermediates.[4] It is often beneficial to screen a range of solvents with varying polarities to find the ideal balance for your specific substrate and catalyst system.[2]
Q3: Can increasing the reaction temperature always be expected to increase the reaction rate?
A3: While increasing temperature generally accelerates reaction rates, it is not always the best strategy for diazaspiro ring closures. Higher temperatures can also accelerate decomposition of sensitive starting materials or intermediates and promote undesired side reactions, which can ultimately lower the yield of your desired product.[1][2] The optimal temperature is one that provides a sufficient rate for the desired cyclization without significantly promoting competing pathways. A temperature screening experiment is often a valuable step in optimizing your reaction conditions.
Q4: What role does the catalyst play, and how do I choose the right one?
A4: The catalyst is often the most critical factor in a diazaspiro ring closure. Transition metals like copper, palladium, and rhodium are commonly used to facilitate these transformations, often through processes like intramolecular hydroamination.[5][6] The choice of catalyst, including the metal and its associated ligands, can dramatically influence both the reaction rate and selectivity. For example, in copper-catalyzed hydroamination, the addition of specific ligands can significantly improve reaction efficiency.[5] If you are experiencing slow reaction times, screening different catalysts or ligands is a highly recommended optimization strategy. Base-catalyzed methods, using reagents like n-BuLi, have also proven effective for certain substrates.[7]
In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Slow or Stalled Reactions
A slow or stalled diazaspiro ring closure can be a significant bottleneck in a synthetic route. The following guide provides a systematic approach to identifying and resolving the root cause.
Step 1: Assess Reaction Parameters
The first step is a thorough review of your reaction setup and conditions.
Concentration: Intramolecular reactions are highly sensitive to concentration. Competing intermolecular reactions, which lead to dimers and polymers, become more prevalent at higher concentrations.[2][3]
Solution: Employ high-dilution techniques. This can be achieved by adding the substrate solution slowly over several hours to a large volume of solvent containing the catalyst.[1][2] This maintains a low instantaneous concentration of the substrate, favoring the intramolecular pathway.
Temperature: As discussed in the FAQs, temperature has a dual effect.
Solution: Perform a temperature optimization study. Run small-scale reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) and monitor the progress by TLC or LC-MS to find the optimal balance between reaction rate and product purity.
Solvent Choice: The solvent can influence the conformation of your linear precursor, with some solvents promoting a more "cyclization-friendly" conformation.[2]
Solution: Screen a variety of solvents. If you are using a non-polar solvent like toluene, consider trying a more polar aprotic solvent like DMF or acetonitrile, and vice versa.
Step 2: Evaluate Catalyst and Reagent Integrity
If adjusting the primary reaction parameters does not yield improvement, the issue may lie with your reagents.
Catalyst Activity: Many catalysts, particularly organometallic complexes, are sensitive to air and moisture.
Solution: Use freshly opened or properly stored catalysts. If applicable, handle catalysts in an inert atmosphere (e.g., a glovebox). Consider that some reactions benefit from the in situ generation of the active catalyst.[5]
Substrate Purity: Impurities in your starting material can act as catalyst poisons or participate in side reactions.
Solution: Re-purify your starting material. Ensure it is thoroughly dried and free of residual solvents from previous steps.
Visualizing the Troubleshooting Workflow
The following diagram outlines a decision-making process for troubleshooting a slow reaction.
Caption: A workflow for diagnosing slow diazaspiro ring closures.
Guide 2: Minimizing Side Reactions and Improving Purity
Low purity is often a result of competing reaction pathways. Understanding these alternatives is key to suppressing them.
Common Side Reactions:
Intermolecular Dimerization/Polymerization: As mentioned, this is a primary competitor to intramolecular cyclization.[2][3] The solution is consistently high-dilution conditions.[1]
Decomposition: Sensitive functional groups in the substrate or the diazoketone precursors can decompose under the reaction conditions.[1]
Solution: Handle unstable precursors at low temperatures and protect them from light.[1] Use freshly prepared materials whenever possible. Consider lowering the overall reaction temperature to reduce the rate of decomposition.[1]
Stereoisomer Formation: In cases where new stereocenters are formed, mixtures of diastereomers may arise.[1][8]
Solution: The choice of catalyst and solvent can influence the stereochemical outcome.[1] Chiral catalysts or ligands may be necessary to achieve high enantioselectivity.[6]
Data-Driven Optimization: Solvent Selection
The choice of solvent can significantly impact reaction outcomes. The following table provides a summary of common solvents and their properties relevant to optimizing ring closure reactions.
Solvent
Dielectric Constant (Polarity)
Boiling Point (°C)
Common Use Case & Rationale
Toluene
2.4
111
A common non-polar, aprotic solvent that is often a good starting point.[1]
Dichloromethane (DCM)
9.1
40
A moderately polar, aprotic solvent useful for reactions at or below room temperature.[2]
Tetrahydrofuran (THF)
7.6
66
A polar, aprotic solvent that can coordinate to some metal catalysts, potentially altering reactivity.[9]
N,N-Dimethylformamide (DMF)
36.7
153
A highly polar, aprotic solvent that is excellent for dissolving polar substrates but can sometimes interfere with catalysts.[2]
Cyclohexane
2.0
81
A very non-polar, aprotic solvent used to minimize side reactions with polar intermediates.[1]
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening under High-Dilution Conditions
This protocol provides a framework for screening different catalysts to optimize your diazaspiro ring closure.
Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add the chosen catalyst (e.g., 5 mol%) and half of the total volume of anhydrous solvent.
Substrate Addition: Dissolve the linear precursor in the remaining half of the anhydrous solvent and place this solution in the dropping funnel.
Reaction Initiation: Heat the flask containing the catalyst to the desired reaction temperature.
Slow Addition: Add the substrate solution from the dropping funnel to the heated catalyst mixture dropwise over a period of 4-8 hours. This slow addition is crucial for maintaining high-dilution conditions.[1]
Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
Workup: Once the reaction is complete (as indicated by the consumption of starting material), cool the mixture to room temperature. Proceed with a standard aqueous workup, extraction, and purification by column chromatography.
Analysis: Compare the yield and purity of the desired diazaspiro product for each catalyst screened to identify the optimal system.
Visualizing the Reaction Pathway
A simplified mechanism for a transition metal-catalyzed intramolecular hydroamination, a common route to diazaspirocycles, is shown below.
Caption: A simplified catalytic cycle for diazaspiro ring closure.
This guide provides a starting point for optimizing your diazaspiro ring closure reactions. Remember that every substrate is unique, and a systematic, data-driven approach to optimization will yield the most significant improvements in reaction time and efficiency.
References
Technical Support Center: Troubleshooting Low Yields in the Intramolecular Cyclization for the Cubebene Core - Benchchem. (URL: )
Synthesis of 7-Aza-5-deazapurine Analogs via Copper (I)-Catalyzed Hydroamination of Alkynes and 1-Iodoalkynes - PMC. (URL: )
Base-catalyzed intramolecular hydroamination of conjugated enynes - PubMed. (URL: [Link])
Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines | Request PDF - ResearchGate. (URL: [Link])
Stereocontrolled Formation of a [4.4]Heterospiro Ring System with Unexpected Inversion of Configuration at the Spirocenter - PubMed. (URL: [Link])
Solvent Effects on the Activation Barriers of Olefin Epoxidation − A Density Functional Study. (URL: )
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Document Type: Publish Comparison Guide & Experimental Methodology
Executive Summary & Structural Rationale
The transition from flat,
-hybridized aromatic rings to three-dimensional, -rich scaffolds is a defining trend in modern medicinal chemistry. This shift is driven by the need to improve clinical success rates by enhancing target specificity, aqueous solubility, and metabolic stability[1].
Among the most promising of these next-generation scaffolds are the 5-oxa-2,8-diazaspiro[3.5]nonan-7-one derivatives. Functioning as conformationally restricted bioisosteres for traditional morpholine and piperazine rings, these spirocycles offer a unique combination of properties[2]. The spiro[3.5]nonane core provides rigid 3D vector projection, while the "7-one" lactam moiety introduces a highly directional hydrogen bond acceptor, mitigating the metabolic liabilities often associated with the electron-rich oxygen of standard morpholines[3].
This guide provides an objective performance comparison between this spirocyclic scaffold and traditional alternatives, followed by self-validating spectroscopic workflows (NMR, LC-HRMS, and FT-IR) essential for confirming their complex structural connectivity.
Caption: Evolutionary trajectory of morpholine bioisosteres to spirocyclic lactams.
Comparative Performance: Spirocycles vs. Traditional Heterocycles
To understand why a synthetic team would invest the effort to synthesize and characterize 5-oxa-2,8-diazaspiro[3.5]nonan-7-one derivatives, we must compare their physicochemical metrics against standard building blocks[3][4].
Property / Metric
Morpholine
Piperazine
5-oxa-2,8-diazaspiro[3.5]nonane
5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Fraction ()
1.00 (but conformationally flexible)
1.00 (flexible chair)
1.00 (Highly rigidified)
0.89 (Rigidified lactam)
Metabolic Stability (CYP450)
Low (prone to -oxidation)
Moderate
High (steric shielding)
Very High (lactam deactivates adjacent carbons)
H-Bond Acceptors / Donors
2 / 0
2 / 2
2 / 2
3 / 1 (Directional carbonyl added)
Typical CLogP impact
Baseline
-0.5 to -1.0
+0.2 to +0.8
-0.1 to +0.4 (Balanced lipophilicity)
Vector Projection
Linear / Equatorial
Linear / Equatorial
Orthogonal (Spiro)
Orthogonal + Polar face
The Causality of Choice: The inclusion of the lactam carbonyl (the 7-one) is not merely a synthetic artifact; it is a deliberate design choice. It lowers the basicity (
) of the adjacent nitrogen (N8), which often improves membrane permeability and reduces hERG toxicity, while providing a new vector for kinase hinge-binding or protein-protein interaction targeting[1][2].
Analytical Workflow & Self-Validating Protocols
Because spirocycles contain highly strained ring systems (like the azetidine ring in the 2,8-diaza system) and quaternary spiro-centers, simple 1D NMR is insufficient for unambiguous characterization[5]. A self-validating multi-modal approach is required.
Caption: Multi-modal spectroscopic workflow for rigorous structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The spiro-carbon (C4) creates a highly constrained magnetic environment. Protons on the adjacent methylene groups will often appear as complex, diastereotopic AB spin systems rather than simple singlets or triplets, even in achiral derivatives, due to the restricted rotation and distinct "top" and "bottom" faces of the orthogonal rings[5].
Sample Preparation: Dissolve 10–15 mg of the derivative in 0.6 mL of DMSO-
or CDCl. Causality: DMSO- is preferred for lactams to observe the N-H proton exchange, which is critical for confirming the 7-one structure.
1D
H and C Acquisition: Acquire standard 1D spectra at 400 MHz.
Expected
H Markers: Look for the isolated azetidine protons (typically a multiplet or two distinct doublets around 3.50–4.20 ppm) and the lactam N-H broad singlet ( 7.5–8.5 ppm in DMSO).
Expected
C Markers: The quaternary spiro-carbon (C4) is a definitive marker, typically resonating between 55.0 – 65.0 ppm . The lactam carbonyl (C7) will appear sharply at 168.0 – 172.0 ppm .
2D HMBC (Heteronuclear Multiple Bond Correlation): This is the self-validating step. To prove the spirocyclic nature (and rule out a fused bicyclic impurity), you must observe
correlations from the protons of the azetidine ring (C1/C3) across the spiro-center to the carbons of the oxa-diaza ring (C5/C9), and vice versa.
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Mass spectrometry provides exact mass validation, but MS/MS fragmentation is where the structural integrity of the spirocycle is truly proven[6].
Chromatography: Utilize a UPLC system with a C18 column (e.g., 1.7 µm, 2.1 x 50 mm). Use a gradient of Water/Acetonitrile with 0.1% Formic Acid. Causality: The basic azetidine nitrogen ensures excellent ionization in positive mode, while the formic acid aids in protonation.
Ionization: Electrospray Ionization in positive mode (ESI+). The parent ion
for the core unprotected 5-oxa-2,8-diazaspiro[3.5]nonan-7-one () will appear at m/z 143.0815 (exact mass).
Collision-Induced Dissociation (CID): Apply a normalized collision energy of 20-40 eV.
Self-Validating Fragments: The strain of the spiro-fused azetidine ring makes it susceptible to retro-cleavage. Expect a characteristic neutral loss of
(azetidine fragmentation) or the loss of (-28 Da) from the lactam ring. Observing these specific neutral losses confirms the presence of both orthogonal ring systems[6].
Fourier-Transform Infrared (FT-IR) Spectroscopy
While often overlooked in modern workflows, FT-IR provides immediate, orthogonal confirmation of the functional group transformations, particularly during the synthesis of the 7-one derivative from its non-carbonylated precursor.
Key Diagnostic Bands:
Lactam C=O Stretch: A strong, sharp absorption band at 1670 – 1700 cm
. Causality: This is lower than a standard ketone ( 1715 cm) due to the resonance contribution from the adjacent nitrogen (N8), confirming the amide-like nature of the 7-one system.
N-H Stretches: Secondary amines (azetidine N2 and lactam N8) will present as distinct bands in the 3200 – 3400 cm
region.
Conclusion
The 5-oxa-2,8-diazaspiro[3.5]nonan-7-one scaffold is a highly sophisticated bioisostere that solves many of the pharmacokinetic limitations of traditional morpholine and piperazine rings. However, its complex 3D architecture demands rigorous analytical validation. By employing a self-validating workflow—anchored by 2D HMBC NMR to confirm spiro-connectivity and targeted LC-HRMS/MS to verify ring-specific fragmentation—researchers can confidently integrate these advanced building blocks into their drug discovery pipelines.
S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d - Semantic Scholar. semanticscholar.org.
Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Publications. acs.org.
Comparative Guide: Benzhydryl vs. Benzyl Protecting Groups in Spiro Synthesis
Executive Summary In the high-stakes arena of spirocyclic scaffold synthesis—common in modern drug discovery for creating novel IP space and improving solubility—the choice of nitrogen protecting group (PG) is often a bi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the high-stakes arena of spirocyclic scaffold synthesis—common in modern drug discovery for creating novel IP space and improving solubility—the choice of nitrogen protecting group (PG) is often a binary decision between Benzyl (Bn) and Benzhydryl (Diphenylmethyl, DPM/Bh) .
While structurally similar, their performance diverges significantly in sterically constrained environments. Benzyl is the industry standard for robust stability and minimal steric footprint. However, Benzhydryl is increasingly favored in complex spiro synthesis for two critical "hidden" advantages: enhanced crystallinity (obviating difficult chromatography) and acid lability (offering orthogonality to alkene-preserving conditions).
This guide provides a technical comparison to assist medicinal chemists in selecting the optimal group for spiro-piperidine, spiro-pyrrolidine, and spiro-indoline synthesis.
Mechanistic & Physical Comparison
Steric & Electronic Profiles
The fundamental difference lies in the steric bulk and the stability of the corresponding carbocation during deprotection.
Feature
Benzyl (Bn)
Benzhydryl (Bh/DPM)
Impact on Spiro Synthesis
Structure
Phenyl-CH₂-
(Phenyl)₂-CH-
Bh creates a "steric umbrella," shielding the N-center more effectively.
Steric Bulk
Moderate
High
Bh can retard N-alkylation rates but prevents over-alkylation side reactions.
Acid Stability
High (Stable to TFA, HCl)
Moderate (Cleaved by TFA, mild Lewis acids)
Bh allows acid deprotection ; Bn generally requires H₂/Pd or strong Lewis acids (e.g., BBr₃).
Crystallinity
Low (Often oils)
High (Often solids)
Critical: Bh derivatives often crystallize, simplifying purification of complex spiro mixtures.
H₂/Pd Cleavage
Fast
Slower (Steric hindrance)
Bn is preferred if rapid hydrogenolysis is the only deprotection method.
The "Crystallinity Effect"
In spiro synthesis, intermediates often exist as rotamers or diastereomeric mixtures that are difficult to separate by flash chromatography. The Benzhydryl group, with its two phenyl rings, enhances
stacking interactions, significantly increasing the melting point and crystallization tendency of the molecule.
Insight: Replacing a Bn group with a Bh group can convert a crude oil requiring HPLC purification into a solid that can be recrystallized to >99% purity.
Decision Logic: When to Use Which?
The following decision tree illustrates the selection process based on synthetic constraints.
Figure 1: Decision matrix for selecting between Benzyl and Benzhydryl protecting groups.
Performance in Spiro Synthesis[1][2]
Orthogonal Deprotection Strategies
One of the most common failures in spiro synthesis is the incompatibility of deprotection conditions with the strained spiro ring or functional groups like alkenes (common in Ring-Closing Metathesis approaches).
Scenario A: The Alkene Problem.
Challenge: You have synthesized a spiro-alkene via metathesis. You need to deprotect the amine without reducing the double bond.
Benzyl Failure: Standard Bn removal uses H₂/Pd, which reduces the alkene. Strong acid (HBr) might isomerize the alkene.
Benzhydryl Solution: Bh can be cleaved using TFA/Et₃SiH (cation scavenger) or mild oxidative conditions, leaving the alkene intact.
Scenario B: The Purification Problem.
Challenge: A spiro-pyrrolidine formation yields a diastereomeric mixture as a viscous oil.
Benzhydryl Solution: The Bh-protected intermediate often precipitates from cold ethanol or ether, allowing filtration of the major diastereomer without column chromatography.
Experimental Data: Acidic Cleavage
While Bn is stable to Trifluoroacetic Acid (TFA), Bh is labile.[1] This allows for "Boc-like" deprotection protocols but with a group that is stable to basic alkylation conditions.[2]
Comparative Stability in TFA (Pure, 25°C):
N-Bn-Spirocycle: < 5% cleavage after 24 hours.
N-Bh-Spirocycle: > 95% cleavage after 2 hours (with scavenger).
Validated Protocols
Protocol A: Introduction of Benzhydryl Group
Use this for initial protection of spiro-amine precursors.
Add scavenger (Et₃SiH, 3.0 eq) to quench the benzhydryl cation and prevent re-alkylation.
Add TFA (10–20 eq). Stir at Reflux (40°C) or RT depending on substrate.
Time: 1–6 hours.
Mechanism: Protonation of the amine facilitates the departure of the stable diphenylmethyl cation, which is immediately trapped by the silane to form diphenylmethane.
Workup: Concentrate to dryness. Triturate with ether to remove diphenylmethane byproduct. The amine typically remains as the TFA salt.
Protocol C: Hydrogenolysis (Standard)
Effective for both, but Bh may be slower.
Catalyst: Pd(OH)₂/C (Pearlman's Catalyst) is often superior to Pd/C for Benzhydryl due to steric bulk.
Note: If deprotecting Bh, heating to 50°C is often required, whereas Bn cleaves readily at RT.
Visualizing the Deprotection Pathway
Figure 2: Acid-mediated cleavage mechanism of the Benzhydryl group using a cation scavenger.
References
Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for stability profiles).
Hansen, M. M., et al. "Scale-up of the synthesis of a spiro-hydantoin." Organic Process Research & Development, 2000. (Demonstrates crystallinity benefits of bulky groups).
Oravec, D., et al. "N-Benzhydryl-glycolamide: the first protecting group in peptide synthesis with a strong conformational bias." Biopolymers, 2003.[3] Link (Evidence of crystallinity and conformational locking).
BenchChem. "A Comparative Guide to N-Benzyl (Bn) vs. N-p-Methoxybenzyl (PMB) Protecting Groups." (Context on benzyl stability). Link
Organic Chemistry Portal. "Protecting Groups: Benzyl and Benzhydryl." Link
A Comprehensive Guide to the Safe Disposal of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one
Hazard Assessment and Identification The primary step in any disposal protocol is a comprehensive understanding of the potential hazards. Lacking a specific SDS, we must infer the risks associated with 2-Benzhydryl-5-oxa...
Author: BenchChem Technical Support Team. Date: March 2026
Hazard Assessment and Identification
The primary step in any disposal protocol is a comprehensive understanding of the potential hazards. Lacking a specific SDS, we must infer the risks associated with 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one from its constituent moieties and related chemical structures.
Nitrogen-Containing Heterocycle: The core structure is a diazaspiro-nonanone. Nitrogen-containing heterocyclic compounds are a broad class with varied toxicological profiles; many are known for their biological activity and potential toxicity, including carcinogenic properties.[1][2][3]
Benzhydryl Group: The presence of the benzhydryl (diphenylmethyl) group suggests the compound is a solid with low water solubility. The parent compound, benzhydrol, is known to cause skin, eye, and respiratory irritation.[4]
Analogous Compounds: Safety data for similar spirocyclic structures, such as 2-oxa-5,8-diazaspiro[3.5]nonane dihydrochloride, indicate hazards such as being harmful if swallowed (H302), causing skin irritation (H315), and causing serious eye irritation (H319).
Based on this analysis, 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one should be handled as a hazardous substance with the assumed risks summarized below.
Hazard Classification (Inferred)
GHS Hazard Statement (Assumed)
Rationale & Reference
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Based on data for analogous diazaspiro compounds.
Skin Irritation (Category 2)
H315: Causes skin irritation
Derived from hazards of the benzhydryl moiety and related spiro compounds.[4][5]
Eye Irritation (Category 2A)
H319: Causes serious eye irritation
Common hazard for similar chemical structures.[4][5]
Respiratory Irritation (Category 3)
H335: May cause respiratory irritation
A potential hazard when handling the compound as a powder or dust.[4][5][6]
Hazardous to the Aquatic Environment
(Not Classified)
Due to its likely low water solubility and the general principle of preventing chemical release into waterways, it must be treated as potentially harmful to the environment.[1][7]
Personal Protective Equipment (PPE)
A robust PPE strategy is non-negotiable to minimize exposure during handling and disposal.[5] All personnel must use the following equipment:
Body Part
Recommended Protection
Standard/Specification
Eyes/Face
Chemical safety goggles. A face shield should be worn in addition if there is a risk of splashing.
Inspect gloves for any signs of degradation before use and change immediately if contamination occurs.[5]
Skin/Body
A standard laboratory coat, fully buttoned.
N/A
Respiratory
Use only in a well-ventilated area, preferably within a chemical fume hood.[8] If handling large quantities or if dust generation is likely, a NIOSH-approved respirator may be necessary.
N/A
Disposal Workflow Visualization
The following diagram outlines the decision-making process and procedural flow for the proper disposal of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one.
Caption: Workflow for the proper disposal of 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one.
Step-by-Step Disposal Protocol
Adherence to a systematic protocol is essential for safety and regulatory compliance.[9]
Waste Identification and Segregation
Proper identification and segregation are the foundational steps for safe disposal.[8]
Waste Classification : All materials contaminated with 2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one must be treated as hazardous waste.
Solid Waste : This includes unused or expired pure compounds, as well as contaminated items such as gloves, weighing paper, and absorbent pads.[9]
Liquid Waste : This includes any solutions containing the dissolved compound.
Segregation : Do not mix waste containing this compound with other waste streams, especially incompatible materials like strong acids or oxidizing agents.[4][8] Keep solid and liquid waste streams separate.[10]
Containerization and Labeling
Select Appropriate Containers :
For solid waste, use a durable, sealable container (e.g., a high-density polyethylene (HDPE) drum or pail) that can be clearly labeled.[10]
For liquid waste, use a leak-proof, chemically compatible container with a secure screw cap.[9] Leave approximately 10% headspace in liquid waste containers to allow for expansion.[10]
Labeling : All waste containers must be clearly and securely labeled. The label must include:
The words "Hazardous Waste".
The full chemical name: "2-Benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one".
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[8]
The date accumulation started.
Storage and Final Disposal
On-site Storage : Store the sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] This area should be secure, away from general laboratory traffic, and under the supervision of laboratory personnel.[9][10]
Professional Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a licensed and approved waste disposal company.[8][11] These contractors are equipped to transport and dispose of chemical waste in accordance with all local, state, and federal regulations.
Prohibited Actions : Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[7]
Emergency Procedures for Spills
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.[12]
Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.
Secure the Area : Restrict access to the spill area. Ensure adequate ventilation by working within a fume hood or increasing airflow.[12]
Don PPE : Before attempting any cleanup, don the full PPE as described in Section 2.0.
Containment and Cleanup :
For Solid Spills : Carefully sweep or vacuum the solid material into a labeled hazardous waste container. Avoid creating dust.[12]
For Liquid Spills : Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Collection : Once absorbed, carefully scoop the material into a designated, labeled hazardous waste container.[8]
Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Reporting : Report the spill to your laboratory supervisor and EH&S department, regardless of size.
References
Benchchem. (n.d.). Proper Disposal of Spiro[2.5]octane-5-carboxylic acid: A Guide for Laboratory Professionals.
Benchchem. (n.d.). Essential Safety and Logistical Information for Handling Spiro[cyclohexane-1,3'-indolin]-2'-one.
Bio-Synthesis. (n.d.). tert-butyl 2-benzhydryl-5-oxa-2, 8-diazaspiro[3.5]nonane-8-carboxylate, min 97%, 100 mg.
Padoley, K. V., Mudliar, S. N., & Pandey, R. A. (2008). Heterocyclic nitrogenous pollutants in the environment and their treatment options--an overview. Bioresource technology, 99(10), 4029–4043. Retrieved from [Link]
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
Thermo Fisher Scientific. (2014, September 12). Safety Data Sheet - Benzhydrol.
Tion. (n.d.). Safe Storage and Disposal of Chemicals in A Lab.
AK Scientific, Inc. (n.d.). Benzyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride Safety Data Sheet.
Mohite, P., et al. (n.d.). Recent Advances in Nitrogen-Containing Heterocyclic Compounds and Their Biological Significance. IIP Series.
Shaikh, A. S., et al. (2018). Overview on Nitrogen containing compounds and their assessment based on 'International Regulatory Standards'. Journal of Drug Delivery & Therapeutics, 8(6-s), 424-428.